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Core Science & Biosynthesis

Foundational

Eniluracil-13C,15N2 CAS number and molecular weight

Topic: Eniluracil-13C,15N2: Technical Specifications, Synthesis, and Bioanalytical Applications Content Type: Technical Monograph / Application Guide Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eniluracil-13C,15N2: Technical Specifications, Synthesis, and Bioanalytical Applications Content Type: Technical Monograph / Application Guide Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists.

[1]

Executive Summary

Eniluracil-13C,15N2 is the stable isotope-labeled analogue of Eniluracil (5-ethynyluracil), a potent, irreversible inactivator of dihydropyrimidine dehydrogenase (DPD). In drug development, this isotopologue serves as the "Gold Standard" Internal Standard (IS) for the quantitative analysis of Eniluracil and its metabolites in biological matrices using LC-MS/MS.

By incorporating one Carbon-13 and two Nitrogen-15 atoms into the pyrimidine ring, this compound provides a mass shift of +3 Da relative to the parent drug. This shift is sufficient to eliminate isotopic crosstalk (spectral overlap) while maintaining identical chromatographic retention and ionization efficiency, ensuring the highest precision in pharmacokinetic (PK) and toxicokinetic (TK) studies.

Chemical Identity & Specifications

The following data characterizes the specific isotopologue used in high-sensitivity bioanalytical assays.

Table 1: Physicochemical Specifications
ParameterSpecification
Chemical Name 5-Ethynyl-2,4(1H,3H)-pyrimidinedione-2-13C,1,3-15N2
Common Name Eniluracil-13C,15N2
CAS Number (Labeled) 1329556-69-5
CAS Number (Unlabeled) 59989-18-3
Molecular Formula C_5(13C)H_4(15N)_2O_2
Molecular Weight 139.09 g/mol (Labeled) vs 136.11 g/mol (Unlabeled)
Exact Mass 139.0321 Da (Calculated)
Isotopic Enrichment ≥ 99% 13C; ≥ 98% 15N
Solubility Soluble in DMSO, DMF; slightly soluble in Methanol
Appearance White to off-white solid
Structural Characterization

The labeling pattern typically involves the incorporation of the stable isotopes at the urea-derived portion of the pyrimidine ring:

  • Nitrogen-15 (15N): Positions 1 and 3.[1]

  • Carbon-13 (13C): Position 2 (carbonyl carbon between the nitrogens).

This specific labeling strategy is chosen because the C2 and N1/N3 atoms are chemically stable and do not undergo metabolic exchange, unlike protons which might be subject to deuterium-hydrogen exchange (D/H exchange) in protic solvents.

Synthetic Route & Production

The synthesis of Eniluracil-13C,15N2 follows a convergent pathway, utilizing commercially available [13C,15N2]-Urea as the primary isotopic donor. This ensures high isotopic incorporation early in the synthesis, minimizing dilution of the label.

Retrosynthetic Logic
  • Core Formation: The pyrimidine ring is constructed by condensing labeled urea with a propiolate derivative.

  • Functionalization: The 5-position is halogenated (iodinated) to create a handle for cross-coupling.

  • Side Chain Installation: A Sonogashira coupling introduces the ethynyl group.

Representative Synthetic Protocol

Note: This protocol synthesizes the core scaffold and functionalizes it.

  • Cyclization: [13C,15N2]-Urea is condensed with ethyl propiolate (or malic acid/fuming sulfuric acid in older methods) to yield Uracil-2-13C,1,3-15N2 .

  • Iodination: The labeled uracil is treated with Iodine (I2) and Ceric Ammonium Nitrate (CAN) in acetonitrile to produce 5-Iodouracil-13C,15N2 .

  • Sonogashira Coupling: The 5-iodo intermediate reacts with Trimethylsilylacetylene (TMS-acetylene), catalyzed by Pd(PPh3)2Cl2 and CuI in triethylamine/THF.

  • Deprotection: The TMS group is removed using dilute base (NaOH or K2CO3 in MeOH) to yield the final Eniluracil-13C,15N2 .

Diagram 1: Synthetic Pathway

Synthesis Urea [13C,15N2]-Urea (Isotopic Source) Uracil Uracil-13C,15N2 (Core Scaffold) Urea->Uracil Cyclization Precursor Propiolate / Malic Acid Precursor->Uracil Iodo 5-Iodouracil- 13C,15N2 Uracil->Iodo Iodination (I2/CAN) TMS TMS-Eniluracil- 13C,15N2 Iodo->TMS Sonogashira (TMS-Acetylene, Pd) Final Eniluracil- 13C,15N2 TMS->Final Deprotection (Base Hydrolysis)

Caption: Step-wise chemical synthesis of Eniluracil-13C,15N2 starting from isotopically labeled urea.

Applications in Drug Development[9]

Mechanism of Action (Context)

Eniluracil is designed to improve the therapeutic index of 5-Fluorouracil (5-FU). 5-FU is rapidly degraded by DPD in the liver, leading to unpredictable pharmacokinetics. Eniluracil acts as a "suicide substrate," binding irreversibly to DPD and preventing 5-FU catabolism.

Bioanalytical Utility (LC-MS/MS)

In clinical trials involving Eniluracil, accurate quantification is critical to correlate plasma levels with DPD inhibition efficacy.

  • Role: Internal Standard (IS).

  • Why 13C,15N2?

    • Co-elution: It elutes at the exact same retention time as unlabeled Eniluracil, compensating for matrix effects (ion suppression/enhancement) at that specific chromatographic window.

    • Mass Separation: The +3 Da shift (m/z 136 → 139 in negative mode) is sufficient to avoid interference from the M+2 natural isotopes of the analyte (which are <1% abundance). Deuterated analogs (e.g., d3) are sometimes avoided due to the "deuterium isotope effect," where slight retention time shifts can separate the IS from the analyte, reducing correction accuracy.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Eniluracil in human plasma using Eniluracil-13C,15N2 as the Internal Standard.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike 10 µL of Eniluracil-13C,15N2 Working Solution (e.g., 500 ng/mL in 50% Methanol).

  • Precipitate proteins by adding 200 µL of Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial for injection.

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode (-).

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

MRM Transitions

The quantification relies on Multiple Reaction Monitoring (MRM). The fragmentation typically involves the loss of the isocyanic acid (HNCO) moiety from the uracil ring.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Eniluracil 135.0 [M-H]-42.0 (CNO-)25Quantifier
Eniluracil-13C,15N2 138.0 [M-H]-44.0 (13C,15N-CNO-)25Internal Standard

Note: The specific product ion depends on which atoms are retained in the fragment. If the fragment is the cyanate ion derived from C2-N3, it will carry the heavy labels.

Diagram 2: Bioanalytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Patient Plasma (Analyte) Mix Spiked Matrix Plasma->Mix IS Eniluracil-13C,15N2 (Internal Standard) IS->Mix Extract Protein Precipitation (ACN) Mix->Extract LC LC Separation (Retention Time Match) Extract->LC MS Mass Spectrometry (MRM Detection) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Logical flow for using Eniluracil-13C,15N2 to normalize matrix effects in plasma quantification.

References

  • Splendid Lab. (n.d.). Eniluracil-13C,15N2 Technical Data Sheet. Retrieved February 6, 2026, from [Link]

  • Baker, S. D., et al. (1996). "Absorption, metabolism, and excretion of 5-ethynyluracil in patients with cancer." Cancer Research, 56(21), 4934-4939.
  • Specter, S., et al. (1993). "5-Ethynyluracil (776C85): Inactivation of dihydropyrimidine dehydrogenase in vivo."[2][3] Biochemical Pharmacology, 46(12), 2243-2248.

  • US National Library of Medicine. (n.d.). Eniluracil Compound Summary. PubChem.[4] Retrieved February 6, 2026, from [Link]

Sources

Foundational

Eniluracil-13C,15N2 structure and isotopic purity analysis

Technical Analysis: Eniluracil- C, N Structure and Isotopic Purity Executive Summary Eniluracil (5-ethynyluracil; 776C85) is a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), utilized clinically...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Eniluracil- C, N Structure and Isotopic Purity

Executive Summary

Eniluracil (5-ethynyluracil; 776C85) is a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), utilized clinically to enhance the bioavailability and efficacy of 5-fluorouracil (5-FU).[1] In bioanalytical workflows—specifically LC-MS/MS quantification of Eniluracil in plasma or tissue—the use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for matrix effects, ionization suppression, and extraction variability.

This guide details the structural validation and isotopic purity analysis of Eniluracil-


C,

N

. Based on synthetic accessibility and metabolic stability, the labeling pattern is defined as [2-

C, 1,3-

N

]-5-ethynyluracil
. This specific isotopologue provides a +3 Da mass shift, sufficient to distinguish it from the natural isotope envelope of the analyte while mitigating "cross-talk" in selected reaction monitoring (SRM) channels.

Chemical Identity & Labeling Strategy

Target Molecule Specification
  • Analyte: Eniluracil (Unlabeled)

    • IUPAC: 5-ethynyl-1H-pyrimidine-2,4-dione[2][3]

    • Formula: C

      
      H
      
      
      
      N
      
      
      O
      
      
    • Monoisotopic Mass: 136.0273 Da

  • Internal Standard: Eniluracil-

    
    C,
    
    
    
    N
    
    
    • Labeling Locus: Pyrimidine ring positions 1, 2, and 3.

    • Formula:

      
      C
      
      
      
      C
      
      
      H
      
      
      
      
      N
      
      
      O
      
      
    • Monoisotopic Mass: 139.0256 Da (+3.00 Da shift)

Structural Rationale

The choice of the [2-


C, 1,3-

N

]
motif is driven by synthetic logic. The pyrimidine core is typically constructed via the condensation of a urea derivative with a propiolic acid derivative. Using commercially available [

C,

N

]-urea
introduces the heavy isotopes into the stable urea fragment of the ring (N1-C2-N3), ensuring the label is not lost during metabolic ethynyl cleavage or standard fragmentation pathways.

ChemicalStructure cluster_legend Labeling Locus Urea [13C, 15N2]-Urea (Precursor) Eniluracil Eniluracil-13C,15N2 (Target SIL-IS) Urea->Eniluracil Cyclization Precursor Ethynyl Precursor Precursor->Eniluracil Condensation L1 N1 (15N) L2 C2 (13C) L3 N3 (15N)

Figure 1: Synthetic logic for incorporating stable isotopes into the Eniluracil core.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Validation of the labeling pattern relies on observing scalar couplings (


) unique to the 

C-

N bond, which are absent in the unlabeled compound.

Predicted NMR Signature:

  • 
    C NMR:  The C2 carbonyl carbon (approx. 150 ppm) will appear as a triplet  (or doublet of doublets) due to coupling with the two adjacent 
    
    
    
    N nuclei (
    
    
    Hz).
  • 
    N NMR:  Both N1 and N3 will show strong doublets due to coupling with the enriched C2.
    
  • 
    H NMR:  The imide protons (H1 and H3) will exhibit large one-bond couplings to 
    
    
    
    N (
    
    
    Hz), appearing as doublets rather than the broad singlets seen in the unlabeled spectra.
Mass Spectrometry (LC-MS/MS)

The mass spectral behavior confirms the isotopic incorporation and defines the transition for bioanalysis.

Fragmentation Pathway (ESI-): Uracil derivatives often undergo Retro-Diels-Alder (RDA) cleavage or loss of Isocyanic acid (HNCO).

  • Unlabeled (m/z 135

    
     42):  Loss of HNCO (43 Da) from the [M-H]
    
    
    
    precursor.
  • Labeled (m/z 138

    
     43): 
    
    • Precursor: 139 Da (Neutral)

      
       138 Da ([M-H]
      
      
      
      ).
    • Loss: The C2=O and N3-H fragment is lost as H

      
      N
      
      
      
      CO (Mass:
      
      
      Da).
    • Product Ion: The remaining fragment contains the ethynyl group, C4, C5, C6, and N1.

      • Unlabeled Product: ~92 Da.

      • Labeled Product: Contains

        
        N1. Mass = 93 Da.
        
    • Transition:

      
       (approx).
      

Note: Exact transitions must be optimized experimentally as fragmentation energy can alter pathways.

Isotopic Purity Analysis Protocol

Isotopic purity is distinct from chemical purity. It quantifies the enrichment level (Atom % Excess) and the presence of "light" isotopologues (M+0, M+1, M+2) that could interfere with the analyte signal.

Calculation of Atom % Enrichment

The contribution of the labeled standard to the unlabeled analyte's quantitation channel (M+0) is the critical quality attribute.

Metric: Isotopic Contribution (IC)



Acceptance Criteria:

  • Chemical Purity: > 98% (HPLC-UV @ 260 nm).

  • Isotopic Enrichment: > 99 atom %

    
    C, > 98 atom % 
    
    
    
    N.
  • Unlabeled Contribution: < 0.5% (The signal of the IS in the analyte channel must be negligible).

Experimental Workflow

The following protocol ensures rigorous validation of the material before use in GLP studies.

IsotopeAnalysis cluster_NMR Structural Confirmation cluster_MS Isotopic Purity Sample Eniluracil-13C,15N2 Raw Material Solubility Dissolve in DMSO-d6 (for NMR) / MeOH (for MS) Sample->Solubility NMR_Exp 1H, 13C, 15N-HMBC Solubility->NMR_Exp Q1_Scan Q1 Full Scan (MS1) Solubility->Q1_Scan Coupling Verify 1J(C2-N1/3) Coupling Constants NMR_Exp->Coupling Validation Certificate of Analysis Generation Coupling->Validation Dist_Calc Calculate Isotope Distribution (M+0 to M+3) Q1_Scan->Dist_Calc Dist_Calc->Validation

Figure 2: Workflow for the structural and isotopic validation of Eniluracil-13C,15N2.

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg of Eniluracil-

    
    C,
    
    
    
    N
    
    
    in 1 mL of Methanol:Water (50:50).
  • MS1 Scan: Infuse into a Triple Quadrupole MS (e.g., Sciex 6500+) in Negative Mode.

  • Data Acquisition: Acquire full scan spectra from m/z 130 to 150.

  • Analysis:

    • Identify the base peak at m/z 138 (M-H for labeled).

    • Integrate peak areas for m/z 135 (Unlabeled M-H), 136, 137, and 138.

    • Calculation:

      
      
      
  • Interference Check: Inject the IS at the working concentration (e.g., 500 ng/mL) and monitor the transition for the unlabeled drug (135

    
     42). Any signal here defines the "Cross-talk" limit.
    

Data Summary Table

ParameterUnlabeled EniluracilEniluracil-

C,

N

(SIL-IS)
Molecular Weight 136.11 g/mol 139.09 g/mol
Monoisotopic Mass 136.0273 Da139.0256 Da
Precursor Ion (ESI-) m/z 135.0 [M-H]

m/z 138.0 [M-H]

Key Fragment (RDA) m/z 42 (NCO

)
m/z 43 (N

CO

) or 93 (Ring remnant)
NMR C2 Signal Singlet (~150 ppm)Triplet (

Hz)
Recommended Storage -20°C, Desiccated-20°C, Desiccated, Dark

References

  • Ochoa, L., et al. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Available at: [Link]

  • Spectrus Processor. (2023). Prediction of NMR Couplings in Labeled Ureas. ACD/Labs.
  • PubChem. (2023). Eniluracil Compound Summary. National Library of Medicine. Available at: [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of Eniluracil in Plasma by LC-MS/MS

Introduction: The Critical Role of Eniluracil Monitoring Eniluracil (5-ethynyluracil) is a potent, orally administered, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the cat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Eniluracil Monitoring

Eniluracil (5-ethynyluracil) is a potent, orally administered, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2] By inhibiting DPD, eniluracil significantly increases the bioavailability and prolongs the half-life of 5-FU, a widely used chemotherapeutic agent.[1] This modulation of 5-FU pharmacology necessitates precise monitoring of eniluracil concentrations in plasma to ensure therapeutic efficacy and patient safety. This document provides a detailed, field-proven LC-MS/MS protocol for the robust and accurate quantification of eniluracil in human plasma, designed for researchers, scientists, and drug development professionals.

Foundational Principles: Why LC-MS/MS for Eniluracil?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like eniluracil in complex biological matrices such as plasma. The coupling of high-performance liquid chromatography (HPLC) for physical separation with tandem mass spectrometry for highly selective and sensitive detection provides unparalleled analytical performance. The Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry allows for the specific detection of the analyte and its internal standard, minimizing interferences from endogenous plasma components.

I. Bioanalytical Method Overview

This protocol is designed for the quantitative determination of eniluracil in human plasma over a clinically relevant concentration range. The method utilizes a simple and efficient liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatographic separation and detection by a tandem mass spectrometer operating in MRM mode. 5-Bromouracil is employed as the internal standard (IS) to ensure accuracy and precision.

Method Parameters at a Glance
ParameterSpecification
Analyte Eniluracil
Internal Standard (IS) 5-Bromouracil
Matrix Human Plasma (K2-EDTA)
Sample Preparation Liquid-Liquid Extraction (LLE)
Chromatography Reversed-Phase HPLC (C18 column)
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Multiple Reaction Monitoring (MRM)
Dynamic Range 4.13 ng/mL to 1030 ng/mL[2]

II. Experimental Protocol

A. Materials and Reagents
  • Eniluracil analytical standard (≥98% purity)

  • 5-Bromouracil (Internal Standard, ≥98% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade ethyl acetate

  • HPLC-grade isopropanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Blank human plasma (K2-EDTA)

B. Standard and Quality Control (QC) Sample Preparation

Rationale: The preparation of accurate calibration standards and QCs is fundamental to the reliability of the entire assay. Stock solutions are prepared in an organic solvent to ensure solubility and stability. Working solutions are then prepared by diluting the stock solutions, from which the calibration curve and QC samples are generated by spiking into blank plasma.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of eniluracil and 5-bromouracil into separate volumetric flasks.

    • Dissolve in a minimal amount of dimethyl sulfoxide (DMSO) and bring to final volume with methanol.

    • Expert Tip: Eniluracil solutions in DMSO can be stored at -20°C for up to 3 months.[3]

  • Working Standard and IS Solutions:

    • Prepare a series of working standard solutions of eniluracil by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

    • Prepare a working solution of the internal standard (5-bromouracil) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards and QC Samples:

    • Spike blank human plasma with the eniluracil working solutions to prepare calibration standards covering the dynamic range (e.g., 4, 10, 50, 100, 250, 500, 1000 ng/mL).

    • Prepare QC samples at a minimum of three concentration levels: low (LQC, ~3x LLOQ), medium (MQC), and high (HQC, ~80% of the upper limit of quantification).

C. Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust and cost-effective technique for extracting analytes from a biological matrix. A mixture of ethyl acetate and isopropanol is used to efficiently extract the moderately polar eniluracil and the internal standard from the aqueous plasma matrix, while leaving behind proteins and other highly polar or non-polar interferences.

LLE_Workflow Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add IS (25 µL of 100 ng/mL 5-Bromouracil) Plasma->Add_IS Vortex1 3. Vortex (10 sec) Add_IS->Vortex1 Add_Solvent 4. Add Extraction Solvent (500 µL Ethyl Acetate:Isopropanol 90:10 v/v) Vortex1->Add_Solvent Vortex2 5. Vortex (2 min) Add_Solvent->Vortex2 Centrifuge 6. Centrifuge (10 min @ 4000 x g) Vortex2->Centrifuge Transfer 7. Transfer Supernatant Centrifuge->Transfer Evaporate 8. Evaporate to Dryness (N2 Stream @ 40°C) Transfer->Evaporate Reconstitute 9. Reconstitute (100 µL Mobile Phase A) Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow for Eniluracil.

Detailed LLE Protocol:

  • To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of the 100 ng/mL 5-bromouracil internal standard working solution.

  • Vortex briefly (approximately 10 seconds).

  • Add 500 µL of the extraction solvent (ethyl acetate:isopropanol, 90:10 v/v).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (Mobile Phase A).

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

D. LC-MS/MS Conditions

Rationale: The chromatographic conditions are optimized to achieve a symmetric peak shape for eniluracil and to separate it from any potential interferences. A C18 column is a suitable choice for retaining the moderately polar eniluracil. A gradient elution with an organic solvent (acetonitrile or methanol) and an aqueous mobile phase containing a modifier (formic acid or ammonium acetate) is employed to ensure efficient elution and good peak shape.

Chromatographic Conditions:

ParameterSpecification
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Mass Spectrometric Conditions:

Rationale: The mass spectrometer is operated in negative electrospray ionization (ESI) mode, as uracil and its analogs readily form [M-H]⁻ ions. The MRM transitions are selected for their specificity and intensity to ensure sensitive and reliable quantification.

ParameterEniluracil5-Bromouracil (IS)
Precursor Ion (m/z) 135.0188.9/190.9
Product Ion (m/z) 92.0109.9
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimized for specific instrumentOptimized for specific instrument
Ion Source Temperature 500°C
IonSpray Voltage -4500 V

Note: The exact m/z values for the precursor and product ions may vary slightly depending on the instrument and calibration. The bromine atom in 5-bromouracil has two major isotopes (⁷⁹Br and ⁸¹Br), resulting in two precursor ions of nearly equal abundance.

III. Method Validation and Acceptance Criteria

This method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[3][4]

Validation Workflow:

Validation_Workflow cluster_PreValidation Pre-Validation cluster_CoreValidation Core Validation Parameters cluster_Stability Stability Assessment Method_Development Method Development Selectivity Selectivity Method_Development->Selectivity Linearity Linearity & Range Method_Development->Linearity Accuracy_Precision Accuracy & Precision Method_Development->Accuracy_Precision LLOQ LLOQ Method_Development->LLOQ Recovery_Matrix Recovery & Matrix Effect Method_Development->Recovery_Matrix FT_Stability Freeze-Thaw Accuracy_Precision->FT_Stability ST_Stability Short-Term (Bench-Top) Accuracy_Precision->ST_Stability LT_Stability Long-Term Accuracy_Precision->LT_Stability Stock_Stability Stock Solution Accuracy_Precision->Stock_Stability

Caption: Key Stages of Bioanalytical Method Validation.

Summary of Acceptance Criteria:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Intra- and Inter-day Precision %CV ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy Within ±15% of nominal value (±20% at LLOQ)
Matrix Effect IS-normalized matrix factor %CV ≤ 15%
Recovery Consistent, precise, and reproducible
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration within ±15% of nominal concentration

IV. Sample Handling and Stability Considerations

The stability of eniluracil in plasma is a critical factor for obtaining reliable data. Based on validation data for similar compounds and general best practices, the following handling procedures are recommended:

  • Blood Collection: Collect whole blood in tubes containing K2-EDTA as an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples as soon as possible to separate the plasma.

  • Short-Term Storage: Plasma samples can be stored at 2-8°C for a few hours prior to processing. For longer durations before analysis, samples should be frozen.

  • Long-Term Storage: For long-term storage, plasma samples should be kept at -70°C or lower.

  • Freeze-Thaw Cycles: The number of freeze-thaw cycles should be minimized. The method validation should demonstrate stability for the number of cycles that study samples are anticipated to undergo.

V. Data Analysis and Reporting

The concentration of eniluracil in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards, using a weighted (e.g., 1/x² or 1/x) linear regression.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of eniluracil in human plasma. The methodology is based on established principles of bioanalysis and is designed to meet the stringent requirements of regulatory guidelines. Adherence to this protocol will enable researchers and drug development professionals to generate high-quality, reliable data for pharmacokinetic studies and therapeutic drug monitoring of eniluracil.

References

  • Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors. Clinical Cancer Research. Available at: [Link]

  • Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Eniluracil | C6H4N2O2 | CID 43157. PubChem. Available at: [Link]

  • Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS | Request PDF. ResearchGate. Available at: [Link]

  • A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma. Horizon Research Publishing. Available at: [Link]

  • Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI. Available at: [Link]

  • Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. National Institutes of Health. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • A new sample preparation and separation combination for the precise, accurate, and simultaneous determination of uracil and dihydrouracil in human plasma by reversed-phase HPLC. PubMed. Available at: [Link]

  • Stability of coagulation parameters in plasma samples at room temperature after one freeze/thaw cycle. PubMed. Available at: [Link]

  • A Rapid HPLC-ESI-MS/MS Method for Determination of dihydrouracil/uracil Ratio in Plasma: Evaluation of Toxicity to 5-flurouracil in Patients With Gastrointestinal Cancer. PubMed. Available at: [Link]

  • The effect of storage time and freeze-thaw cycles on the stability of serum samples. PubMed. Available at: [Link]

    • Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque. Available at: [Link]

  • Gradient Operation in HPLC. vscht.cz. Available at: [Link]

  • Multiple Reaction Monitoring (MRM) transitions and optimized MS... ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

Sources

Application

Overcoming the Hydrophilic Challenge: SPE Strategies for Polar Pyrimidines

Executive Summary & Scientific Rationale Polar pyrimidines represent a significant challenge in bioanalysis. Their high water solubility (logP < 0) and polarity often result in "breakthrough" on traditional silica-based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Polar pyrimidines represent a significant challenge in bioanalysis. Their high water solubility (logP < 0) and polarity often result in "breakthrough" on traditional silica-based C18 columns, where the analyte elutes with the void volume. Furthermore, biological matrices (plasma, urine) contain high concentrations of salts and proteins that interfere with hydrophilic interaction liquid chromatography (HILIC) if not properly cleaned.

This guide details three distinct SPE strategies to capture these "uncapturable" analytes. The choice of method relies heavily on the pKa of the pyrimidine and its ionization state.

The Physicochemical Challenge
  • The Problem: Silica C18 relies on hydrophobic interaction. Polar pyrimidines prefer the aqueous mobile phase over the hydrophobic stationary phase.

  • The Solution: We must utilize alternative retention mechanisms:

    • Ion Exchange (Mixed-Mode): Exploiting the ionizable amine or hydroxyl groups.

    • Wettable Polymers (HLB): Using high surface area copolymers with hydrophilic-lipophilic balance.

    • Graphitic Carbon (PGC): Utilizing charge-transfer interactions on flat graphite surfaces for ultra-polar retention.

Strategic Decision Matrix

Before selecting a cartridge, analyze your analyte's pKa. Use the following decision tree to select the correct protocol.

SPE_Decision_Tree Start Start: Analyze Analyte Properties IsIonizable Is there an ionizable Amine (Basic) or Acid? Start->IsIonizable Basic Basic (pKa 3-10) e.g., Gemcitabine, Cytarabine IsIonizable->Basic Yes, Basic Amine Acidic Acidic (pKa < 8) e.g., 5-Fluorouracil IsIonizable->Acidic Yes, Acidic Neutral Neutral / Ultra-Polar e.g., Uracil, Thymidine IsIonizable->Neutral No / Very Weak ProtocolA Protocol A: Mixed-Mode Cation (MCX) Basic->ProtocolA Strongest Retention ProtocolB Protocol B: Polymeric HLB Acidic->ProtocolB General Retention ProtocolC Protocol C: Porous Graphitic Carbon Neutral->ProtocolC Last Resort for Polars ProtocolB->ProtocolC If Recovery < 60%

Figure 1: Decision matrix for selecting the appropriate SPE sorbent based on pyrimidine ionization and polarity.

Protocol A: Mixed-Mode Cation Exchange (MCX)

Target Analytes: Basic pyrimidines (Gemcitabine, Cytarabine, Cytosine). Mechanism: Retention via ionic bond (amine to sulfonic acid) AND hydrophobic interaction.

The Science of "Lock and Key"

Mixed-mode cartridges (e.g., Oasis MCX, Strata-X-C) contain a sulfonated polymer.

  • Load (pH 2): We acidify the sample to protonate the pyrimidine amine (

    
    ). The sorbent is negatively charged (
    
    
    
    ). They lock together.
  • Wash 1 (Acidic): Removes proteins/neutrals; the analyte stays locked by charge.

  • Wash 2 (Organic): Methanol removes hydrophobic interferences; the analyte stays locked by charge.

  • Elute (Basic): We add Ammonia (

    
    ). This deprotonates the analyte (
    
    
    
    ) and neutralizes the ionic bond, releasing the drug.
Experimental Workflow
StepSolvent/ActionCritical Scientific Note
1. Sample Prep Dilute Plasma 1:1 with 2% Phosphoric Acid (H3PO4) .Lowers pH to ~2.[1] Ensures 100% protonation of the analyte (Target pKa ~4.5).
2. Condition 1 mL MeOH, then 1 mL Water.Activates the pores and removes manufacturing residues.
3. Load Load pre-treated sample at 1 mL/min.Slow flow allows ion-exchange kinetics to occur.
4. Wash 1 1 mL 2% Formic Acid in Water.Removes hydrophilic interferences; keeps analyte charged.
5. Wash 2 1 mL 100% Methanol .Crucial Step: Removes hydrophobic lipids. Analyte is NOT eluted because it is ionically bound.
6. Elute 2 x 500 µL 5% NH4OH in Methanol .High pH breaks the ionic bond. Organic solvent disrupts hydrophobic interaction.
7. Post-Elution Evaporate under N2 at 40°C. Reconstitute in mobile phase.Ammonia is volatile and is removed during evaporation.

Protocol B: Polymeric Reversed-Phase (HLB)

Target Analytes: Acidic/Neutral pyrimidines (5-Fluorouracil, Floxuridine). Mechanism: Hydrophilic-Lipophilic Balance (HLB). The N-vinylpyrrolidone monomer provides a "wettable" surface that retains polar drugs better than C18.

The Science of "Wettability"

Unlike C18, which collapses in 100% water (dewetting), HLB polymers remain open, allowing polar pyrimidines to enter the pores and interact with the aromatic rings of the polymer.

Experimental Workflow
StepSolvent/ActionCritical Scientific Note
1. Sample Prep Dilute Plasma 1:1 with 0.1% Formic Acid .Acidification suppresses ionization of acidic pyrimidines (like 5-FU, pKa ~8), keeping them neutral for better retention.
2. Condition 1 mL MeOH, then 1 mL Water.
3. Load Load sample at 1 mL/min.
4. Wash 1 mL 5% Methanol in Water .Removes salts and proteins. Do NOT use high organic, or polar pyrimidines will wash off.
5. Elute 2 x 500 µL Methanolic Acid (2% Formic Acid in MeOH) .5-FU is soluble in MeOH. The acid ensures it stays neutral during elution.
6. Post-Elution Caution: 5-FU is volatile. Do not evaporate to complete dryness at high heat.Stop evaporation when ~10 µL remains, then add internal standard/buffer.

Protocol C: Porous Graphitic Carbon (PGC)

Target Analytes: Ultra-polar, water-soluble nucleobases (Uracil, Thymine) that fail Protocol A & B. Mechanism: Charge-induced dipole interaction on the flat graphite surface. This is the only sorbent that retains polar compounds more strongly as the organic content increases (up to a point).

The Science of Carbon Retention

PGC behaves differently than silica. It acts as a "hyper-retentive" reversed-phase material. It has a strong affinity for planar molecules (like pyrimidine rings) due to pi-pi interactions.

Experimental Workflow
StepSolvent/ActionCritical Scientific Note
1. Sample Prep Protein Precipitation (PPT) is recommended first. Mix Plasma 1:3 with ACN, centrifuge, take supernatant, dilute with water to <5% organic.Carbon pores block easily with proteins. A PPT step protects the cartridge.
2. Condition 1 mL DCM, 1 mL MeOH, 1 mL Water.DCM is required to fully "clean" the carbon surface of adsorbed contaminants.
3. Load Load aqueous sample.
4. Wash 1 mL Water (pH neutral).Removes salts.
5.[2] Elute 2 x 500 µL MeOH:ACN (50:50) with 0.1% TFA .Strong organic solvent plus acid is usually required to disrupt the strong pi-pi interaction.
6. Troubleshooting If recovery is low, try Tetrahydrofuran (THF) in the elution.THF is a stronger solvent for carbon desorption than MeOH.

Mechanism of Action Visualization

The following diagram illustrates the "Switching" mechanism used in Protocol A (Mixed-Mode), which provides the highest sample cleanliness.

MCX_Mechanism cluster_0 Step 1: Loading (pH 2) cluster_1 Step 2: Washing (MeOH) cluster_2 Step 3: Elution (pH 11) Sorbent1 Sorbent (SO3-) Analyte1 Analyte (NH3+) Sorbent1->Analyte1 Ionic Lock Sorbent2 Sorbent (SO3-) Analyte2 Analyte (NH3+) Sorbent2->Analyte2 Holds Fast Interference Lipids (Neutral) Interference->Sorbent2 Washes Away Sorbent3 Sorbent (SO3-) Analyte3 Analyte (NH2) Sorbent3->Analyte3 Repulsion/ Release

Figure 2: The "Lock, Wash, Release" mechanism of Mixed-Mode Cation Exchange SPE.

Validation & Troubleshooting

Common Failure Modes
  • Low Recovery on MCX:

    • Cause: pH of loading buffer was not low enough.

    • Fix: Ensure sample pH is at least 2 units below the pKa (pH < 2.5 for Gemcitabine).

  • Breakthrough on HLB:

    • Cause: Wash step contained too much organic solvent.

    • Fix: Keep wash solvent < 5% Methanol. Pyrimidines are very soluble in MeOH.

  • Variable Recovery on PGC:

    • Cause: Irreversible adsorption.

    • Fix: Back-flush elution (reverse flow) can sometimes improve recovery on carbon cartridges.

Recommended Internal Standards
  • For 5-FU: Use 5-Chlorouracil or 15N2-5-FU .

  • For Gemcitabine: Use Gemcitabine-13C,15N2 .

  • Note: Do not use structural analogs with significantly different pKa values for MCX methods.

References

  • Waters Corporation. Oasis MCX: Mixed-Mode Cation-Exchange Reversed-Phase Sorbent for Bases.Link

  • Thermo Fisher Scientific. Hypercarb Porous Graphitic Carbon LC Columns and SPE.Link

  • Agilent Technologies. Solid Phase Extraction (SPE) Method Development.Link

  • PubChem. Compound Summary: 5-Fluorouracil (pKa data).Link

  • Phenomenex. Strata-X-C Polymeric Strong Cation Mixed-Mode.Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low recovery of Eniluracil-13C,15N2 in plasma

To: Research Team From: Senior Application Scientist, Bioanalytical Support Subject: Troubleshooting Low Recovery of Eniluracil-13C,15N2 in Plasma Executive Summary Low recovery of a Stable Isotope-Labeled Internal Stand...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Bioanalytical Support Subject: Troubleshooting Low Recovery of Eniluracil-13C,15N2 in Plasma

Executive Summary

Low recovery of a Stable Isotope-Labeled Internal Standard (SIL-IS) like Eniluracil-13C,15N2 typically signals a systemic extraction inefficiency or severe matrix suppression affecting the entire pyrimidine class in your assay. Because Eniluracil (5-ethynyluracil) is a polar, heterocyclic pyrimidine analog, it resists extraction by non-polar solvents and can suffer from ion suppression in protein precipitation (PPT) methods.

This guide moves beyond generic advice, focusing on the physicochemical realities of Eniluracil to restore your recovery to >85%.

Part 1: Diagnostic Workflow

Before altering your extraction protocol, you must isolate the root cause. Is the mass spectrometer "blinded" by matrix (Suppression), or is the molecule physically lost (Extraction Loss)?

DiagnosticWorkflow Start Start: Low IS Peak Area Step1 Compare Extracted Spike vs. Post-Extraction Spike Start->Step1 Decision1 Is Post-Extraction Spike Low? Step1->Decision1 MatrixEffect Root Cause: Matrix Suppression Decision1->MatrixEffect Yes (<70% of Neat) ExtractionIssue Root Cause: Extraction Efficiency Decision1->ExtractionIssue No (Similar to Neat) Action1 Action: Improve Chromatography or Change Ionization Mode MatrixEffect->Action1 Action2 Action: Optimize Solvent Polarity (See Protocol Below) ExtractionIssue->Action2

Figure 1: Diagnostic logic to distinguish between Matrix Effects (Ion Suppression) and True Recovery Loss.

Part 2: Technical FAQ & Troubleshooting

Q1: I am using MTBE/Hexane for Liquid-Liquid Extraction (LLE), but recovery is <10%. Why?

The Science: Eniluracil is a polar pyrimidine derivative (LogP ≈ -0.8 to 0.2). It is relatively hydrophilic. Non-polar solvents like Hexane, MTBE, or pure Dichloromethane cannot disrupt the hydrogen bonding between Eniluracil and plasma water. The Fix: You must increase the polarity of your organic phase.

  • Recommended Solvent: Ethyl Acetate : Isopropanol (10:1, v/v).

  • Mechanism: Isopropanol acts as a "bridge," increasing the solubility of polar analytes in the organic layer, while Ethyl Acetate provides the extraction bulk.

Q2: I switched to Protein Precipitation (PPT) with Acetonitrile, but the recovery is variable.

The Science: While PPT yields 100% theoretical recovery (since you just crash proteins), Eniluracil often gets entrapped inside the precipitated protein pellet if the organic ratio is too low or the mixing is insufficient. Furthermore, PPT leaves behind phospholipids that cause significant Ion Suppression in the source, making it look like low recovery. The Fix:

  • Ratio: Use at least a 3:1 or 4:1 ratio of precipitant (Acetonitrile) to Plasma.

  • Acidification: Add 0.1% Formic Acid to the Acetonitrile. This breaks protein-drug binding and ensures the analyte remains in solution.

Q3: My stock solution of Eniluracil-13C,15N2 seems to precipitate. Is solubility an issue?

The Science: Eniluracil has poor solubility in pure water and neutral buffers (approx. 0.12 mg/mL in PBS).[1] The Fix:

  • Stock Solvent: Dissolve the neat powder in DMSO or Dimethylformamide (DMF) . It is soluble up to 25 mg/mL in DMSO.[1]

  • Working Solutions: Dilute the stock into 50:50 Methanol:Water. Do not dilute directly into 100% water, as the compound may crash out, leading to "phantom" low recovery.

Part 3: Optimized Extraction Protocol (LLE)

This protocol utilizes a polar LLE strategy, which generally provides cleaner extracts than PPT and higher recovery for uracil analogs than non-polar LLE.

Target Analyte: Eniluracil-13C,15N2 (and Eniluracil) Matrix: Plasma Method: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) or Polar LLE.

StepActionTechnical Rationale
1. Aliquot Transfer 50 µL Plasma to a 1.5 mL tube.Small volume reduces matrix load.
2. IS Spike Add 10 µL IS Working Solution. Vortex 10s.Ensure equilibration with plasma proteins.
3. Buffer Add 50 µL Ammonium Acetate (10 mM, pH 6.0).Buffering ensures the analyte is in a neutral state (Uracil pKa ~9.5), favoring organic extraction.
4. Extract Add 600 µL Extraction Solvent (Ethyl Acetate : Isopropanol, 85:15 v/v ).High polarity organic mix extracts polar pyrimidines.
5. Agitate Vortex vigorously for 5 mins or shake at 1200 rpm.Critical for mass transfer.
6. Separation Centrifuge at 10,000 x g for 5 mins at 4°C.High G-force packs the protein interface tight.
7. Transfer Transfer 500 µL of the supernatant to a clean tube.Avoid touching the aqueous layer.
8. Dry Evaporate to dryness under Nitrogen at 40°C.Gentle heat prevents degradation.
9. Reconstitute Reconstitute in 100 µL Mobile Phase (0.1% Formic Acid in Water).Matches initial LC conditions to prevent peak distortion.

Part 4: Visualizing the Extraction Chemistry

The following diagram illustrates why the specific solvent system is chosen based on polarity matching.

ExtractionChemistry Analyte Eniluracil (Polar Pyrimidine) Plasma Plasma Matrix (Proteins + Water) Analyte->Plasma Bound/Dissolved SolventFail Hexane/MTBE (Too Non-Polar) Plasma->SolventFail Extraction Attempt SolventSuccess EtOAc : IPA (85:15) (Polarity Match) Plasma->SolventSuccess Extraction Attempt OutcomeFail Analyte stays in Aqueous Phase (Low Recovery) SolventFail->OutcomeFail Partition Coeff < 1 OutcomeSuccess Analyte migrates to Organic Phase (High Recovery) SolventSuccess->OutcomeSuccess Partition Coeff > 10

Figure 2: Polarity matching mechanism. Non-polar solvents fail to pull the hydrophilic Eniluracil from the aqueous plasma phase.

References

  • Beumer, J. H., et al. (2012).[2] "LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma." Journal of Mass Spectrometry. (Validates EtOAc:IPA extraction for uracil analogs).

  • Guo, P., et al. (2025). "Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS." ResearchGate.[3] (Method validation data for Eniluracil).

  • Cayman Chemical. "Eniluracil Product Information & Solubility." (Physicochemical properties and solubility data).

  • FDA. (2018).[4] "Bioanalytical Method Validation Guidance for Industry." (Guidelines for recovery and matrix effect assessment).

Sources

Optimization

Technical Support Center: Optimizing Ionization Efficiency for Eniluracil Isotopes

Welcome to the technical support center for the analysis of Eniluracil and its stable isotope-labeled (SIL) analogues. This guide is designed for researchers, scientists, and drug development professionals who are utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Eniluracil and its stable isotope-labeled (SIL) analogues. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to quantify these compounds. As a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), Eniluracil's accurate measurement is critical for pharmacokinetic (PK) studies and its development as a modulator of 5-fluorouracil (5-FU).[1][2][3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during method development and sample analysis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable results.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses common issues encountered during the LC-MS/MS analysis of Eniluracil isotopes in a direct question-and-answer format.

Issue 1: Low or Unstable Signal Intensity

Question: "I am performing an LC-MS/MS analysis of Eniluracil and its ¹³C,¹⁵N₂-labeled internal standard, but the signal intensity is weak, inconsistent, or completely absent. What are the primary causes and how can I resolve this?"

Answer: Low signal intensity is one of the most frequent challenges in LC-MS. The cause often lies in suboptimal ionization or issues with the instrument's setup. Let's break down the troubleshooting process from the ion source to the sample itself.

Causality & Resolution Strategy:
  • Verify Ion Source and Parameters: The electrospray ionization (ESI) source is the most common and appropriate choice for a polar molecule like Eniluracil.[5] However, its efficiency is highly dependent on several parameters that must be carefully optimized.[6][7]

    • Ionization Polarity: Eniluracil contains multiple nitrogen atoms, making it amenable to protonation. Therefore, positive ion mode ([M+H]⁺) is typically the preferred method.

    • Source Parameter Optimization: These settings control the desolvation and ionization process. A systematic optimization, often via Flow Injection Analysis (FIA) or Design of Experiments (DoE), is crucial.[7][8][9] Start with the manufacturer's recommendations and tune accordingly.

ParameterTypical Starting RangeRationale & Impact on Eniluracil Ionization
Capillary Voltage 3000–4500 VDrives the electrospray process. Too low results in an unstable spray; too high can cause in-source fragmentation.
Nebulizer Pressure 30–50 psiAids in droplet formation. Higher pressure creates finer droplets, improving desolvation, but can reduce spray stability if too high.
Drying Gas Flow 8–12 L/minFacilitates solvent evaporation from droplets. Insufficient flow leads to poor desolvation and cluster ion formation.
Drying Gas Temp. 250–350 °CHeats the drying gas to aid desolvation. Eniluracil is thermally stable, but excessively high temperatures can cause degradation.
  • Assess Mobile Phase Composition: The mobile phase directly influences the ionization efficiency in the ESI source.

    • Additives are Key: The addition of a volatile acid promotes protonation in positive ion mode.

      • Formic Acid (0.1% v/v): This is the most common and highly effective choice for enhancing the [M+H]⁺ signal for compounds like Eniluracil.

      • Ammonium Formate/Acetate: Can be useful for improving peak shape and can help in certain situations, but formic acid is the primary choice for protonation.

    • Organic Solvent: Acetonitrile and methanol are common, but they affect the surface tension of the droplets. Solvents with lower surface tension, like methanol, can sometimes lead to smaller droplets and more efficient ion formation.[10]

  • Check for System-Level Problems: If both the analyte and the stable isotope-labeled internal standard (SIL-IS) show poor signal, the issue is likely systemic.[11]

    • Instrument Tuning & Calibration: Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's protocol.[10][12] This verifies mass accuracy and detector performance.

    • Spray Stability: Visually inspect the electrospray plume if your instrument allows. An unstable or sputtering spray is a clear indicator of a problem, which could be a clog in the sample needle or transfer lines.[11]

    • Sample Concentration: While obvious, ensure your sample concentration is within the instrument's working range. Samples that are too dilute will yield a weak signal, while overly concentrated samples can lead to detector saturation or ion suppression.[12]

Workflow: Troubleshooting Low Signal Intensity

LowSignalWorkflow start Low Signal for Eniluracil Isotopes check_is Is SIL-IS signal also low? start->check_is system_issue Systemic Issue Suspected check_is->system_issue Yes analyte_issue Analyte-Specific Issue check_is->analyte_issue No tune_instrument Tune & Calibrate Mass Spectrometer system_issue->tune_instrument check_spray Inspect Spray Stability & Check for Clogs tune_instrument->check_spray end Signal Restored check_spray->end optimize_source Optimize ESI Source (Voltage, Gas, Temp) analyte_issue->optimize_source optimize_mp Optimize Mobile Phase (e.g., add 0.1% Formic Acid) optimize_source->optimize_mp optimize_mp->end

Caption: A logical workflow for diagnosing the root cause of low signal intensity.

Issue 2: Signal Suppression and Matrix Effects

Question: "My signal is strong in a clean solvent, but it drops significantly when I analyze samples from a biological matrix like plasma. I suspect matrix effects. How do I confirm this and mitigate it?"

Answer: This is a classic presentation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[13][14] This is a major challenge in bioanalysis and must be addressed for accurate quantification.[15][16]

Causality & Resolution Strategy:
  • Understanding the "Enemy" - Matrix Components: In plasma, the primary culprits are phospholipids from cell membranes and various salts.[15] These components can compete with your analyte for ionization in the ESI source, typically leading to signal suppression.[17]

  • Confirming the Effect: A post-column infusion experiment provides definitive proof.

    • Protocol: Infuse a standard solution of Eniluracil at a constant rate directly into the MS, bypassing the LC column. Inject a blank, protein-precipitated matrix sample onto the column. If you observe a dip in the constant signal of the infused standard as the matrix components elute, you have confirmed the presence of ion suppression.

  • Mitigation Strategies - A Multi-pronged Attack:

    • Improve Sample Cleanup: The most effective way to beat matrix effects is to remove the interfering components before they reach the MS.

      • Protein Precipitation (PPT): Fast, but often insufficient for removing phospholipids.[13][17]

      • Liquid-Liquid Extraction (LLE): Offers better cleanliness than PPT by separating compounds based on their solubility.

      • Solid-Phase Extraction (SPE): Considered the gold standard for sample cleanup.[10] It can be tailored to selectively bind and elute Eniluracil while washing away a majority of matrix interferences.

    • Optimize Chromatography: "Separate the problem." Adjust your LC method to move the Eniluracil peak away from the elution zones of major matrix components (especially the early-eluting phospholipids). A longer gradient or a different column chemistry can achieve this.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most crucial step for reliable bioanalysis. A SIL-IS (e.g., ¹³C,¹⁵N₂-Eniluracil) has nearly identical chemical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement.[18] By using the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.

Experimental Protocol: Assessing Matrix Effects

MatrixEffectProtocol start Start: Assess Matrix Effect prep_a Prepare Set A: Analyte in Mobile Phase start->prep_a prep_b Prepare Set B: Blank Matrix Extract + Spike Analyte Post-Extraction start->prep_b analyze Analyze Both Sets by LC-MS/MS prep_a->analyze prep_b->analyze calculate Calculate Matrix Factor (MF): MF = (Peak Area in B) / (Peak Area in A) analyze->calculate interpret Interpret Result calculate->interpret no_effect MF ≈ 1 No Significant Matrix Effect interpret->no_effect Result suppression MF < 1 Ion Suppression interpret->suppression Result enhancement MF > 1 Ion Enhancement interpret->enhancement Result mitigate Action: Mitigate Effect (Improve Cleanup, Optimize LC) suppression->mitigate enhancement->mitigate

Caption: A standard protocol for quantifying the extent of matrix effects.

Frequently Asked Questions (FAQs)

Q1: Which is the better ionization technique for Eniluracil, ESI or APCI?

A: Electrospray Ionization (ESI) is the preferred technique for Eniluracil. ESI is highly efficient for polar and moderately polar molecules that are already ionized in solution, which describes Eniluracil well.[5] Atmospheric Pressure Chemical Ionization (APCI) is an alternative that is better suited for less polar, thermally stable compounds.[19][20][21] While APCI can be less prone to matrix effects from non-volatile salts, it requires the analyte to be volatile enough to be vaporized, which may require higher source temperatures. For routine analysis of Eniluracil, start and optimize with ESI.

Caption: A decision tree for selecting the appropriate ionization source.

Q2: What are the expected MS/MS fragments for Eniluracil?

A: Understanding the fragmentation pattern is key to setting up your Multiple Reaction Monitoring (MRM) transitions. For Eniluracil ([M+H]⁺), fragmentation will follow basic chemical principles.[22] As a uracil analog, characteristic losses related to the pyrimidine ring are expected. A common fragmentation pathway for uracil-like structures is the neutral loss of isocyanic acid (HNCO).[23] To confirm this, you should perform a product ion scan on the Eniluracil precursor ion. The most intense and stable fragment ion should be selected as the product ion for your MRM transition to maximize sensitivity and specificity. Remember to optimize the collision energy for this transition for both the unlabeled drug and its SIL-IS.

Q3: How critical is a stable isotope-labeled internal standard if I have good chromatography and sample cleanup?

A: It is absolutely critical for regulatory-compliant bioanalysis. While excellent chromatography and sample preparation can minimize matrix effects, they cannot eliminate them completely or account for variability between different lots of matrix (e.g., plasma from different subjects). The SIL-IS is the ultimate safeguard, correcting for any variations in extraction recovery, matrix effects, and instrument response, ensuring the highest possible accuracy and precision in your final data.[18]

References

  • Szerkus, O., et al. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. Available at: [Link]

  • Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

  • SPECTROSCOPY STAFF. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. Spectroscopy Online. Available at: [Link]

  • Watschinger, K., & Giera, M. (2015). Optimization of Ionization Efficiency. Wiley Analytical Science. Available at: [Link]

  • Watschinger, K., & Giera, M. Optimization of Ionization Efficiency. Fusion QbD. Available at: [Link]

  • SCHAPP, M. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Spectroscopy Online. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available at: [Link]

  • Mei, H., et al. (2003). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Available at: [Link]

  • Al-Majdoub, Z. M., et al. (2021). A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. MDPI. Available at: [Link]

  • van den Wildenberg, S. A. H., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. TUE Research portal - Eindhoven University of Technology. Available at: [Link]

  • Schilsky, R. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. PubMed. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Baker, S. D., & Diasio, R. B. (2000). Clinical development of eniluracil: current status. PubMed. Available at: [Link]

  • Xu, R. N., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at: [Link]

  • Grimm, F. A., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • Chen, Y., & Zhou, Z. (2014). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS. PubMed. Available at: [Link]

  • National MagLab. (2025). Atmospheric Pressure Chemical Ionization (APCI). National High Magnetic Field Laboratory. Available at: [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]

  • Baker, S. D., et al. (2002). Pharmacokinetics and bioequivalence of a combined oral formulation of eniluracil, an inactivator of dihydropyrimidine dehydrogenase, and 5-fluorouracil in patients with advanced solid malignancies. PubMed. Available at: [Link]

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  • Spector, T., et al. (2000). Clinical development of eniluracil/fluorouracil: an oral treatment for patients with solid tumors. PubMed. Available at: [Link]

  • Shimadzu. (n.d.). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Shimadzu. Available at: [Link]

  • Pradeep Research Group. (2017). Atmospheric Pressure Chemical Ionization (APCI) INSTRUMENTAL TECHNIQUE. dstuns.iitm.ac.in. Available at: [Link]

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  • Halls, M. D., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC - NIH. Available at: [Link]

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  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]

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Troubleshooting

Technical Support Center: Eliminating Carryover in High-Throughput Eniluracil Assays

Welcome to the Technical Support Center for High-Throughput Eniluracil Assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Throughput Eniluracil Assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols necessary to identify, mitigate, and ultimately eliminate carryover in your Eniluracil assays, ensuring the accuracy and reliability of your data.

Introduction to Eniluracil and the Carryover Challenge

Eniluracil (5-ethynyluracil) is a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the catabolism of 5-fluorouracil (5-FU).[1][2][3] By inhibiting DPD, Eniluracil increases the bioavailability and therapeutic efficacy of 5-FU.[2][4] High-throughput screening (HTS) assays are crucial for studying Eniluracil's effects and in drug discovery programs. However, a significant challenge in these assays is analyte carryover, where residual Eniluracil from a high-concentration sample contaminates subsequent injections, leading to inaccurate quantification in low-concentration samples or false positives in blanks.[5]

This guide provides a structured approach to troubleshooting and eliminating carryover, grounded in the principles of chromatography and mass spectrometry.

Troubleshooting Guide: A Causal Approach

This section addresses specific carryover-related issues in a question-and-answer format. Each answer delves into the root causes and provides step-by-step protocols for resolution.

Question 1: I'm observing a peak for Eniluracil in my blank injection immediately following a high-concentration standard. What is the primary cause and how do I fix it?

Answer:

This is a classic presentation of analyte carryover. The primary suspect is often the autosampler, where Eniluracil may adhere to various surfaces in the sample flow path.[6][7] The goal is to implement a robust cleaning procedure to remove all traces of the analyte between injections.

Underlying Causes:

  • Adsorption to Surfaces: Eniluracil, like many organic molecules, can adsorb to surfaces within the HPLC/UHPLC system, including the injection needle, sample loop, valve rotor seals, and tubing.[6][7][8] This is often due to hydrophobic or ionic interactions.

  • Insufficient Needle Wash: The default needle wash settings on your instrument may not be sufficient to remove all residual Eniluracil, especially after injecting a high-concentration sample.[5][7]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to precipitate or adsorb onto the head of the analytical column or other system components.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying and resolving Eniluracil carryover.

Step-by-Step Protocol to Eliminate Autosampler Carryover:

  • Develop a Robust Multi-Solvent Needle Wash:

    • Rationale: A single wash solvent is often insufficient. A sequence of solvents with different polarities and pH values is more effective at removing adsorbed analyte.[5][6][9]

    • Protocol:

      • Wash Solvent 1 (Acidic Organic): Prepare a solution of 0.1-1% formic acid or acetic acid in acetonitrile.[6] This helps to neutralize any ionic interactions.

      • Wash Solvent 2 (Basic Organic): Prepare a solution of 0.1-1% ammonium hydroxide in methanol or isopropanol.[6] Isopropanol can be particularly effective for removing hydrophobic contaminants.[6]

      • Wash Solvent 3 (Strong Organic): Use 100% isopropanol or a mixture of acetonitrile and isopropanol.

      • Wash Solvent 4 (Aqueous Rinse): Use your initial mobile phase composition to re-equilibrate the needle.

    • Implementation: Configure your autosampler method to perform both an internal and external needle wash using this sequence of solvents.[6] Most modern HPLCs allow for multi-wash cycles.[5][9]

  • Optimize Wash Volume and Contact Time:

    • Rationale: Simply using the right solvents may not be enough if the volume and duration of the wash are insufficient.

    • Action: Increase the volume of each wash solvent used and the duration of the wash cycle. Experiment with multiple wash cycles between injections.[5]

  • Inspect and Replace Worn Components:

    • Rationale: Worn injector parts, especially the rotor seal and needle seal, can have microscopic scratches or channels where the analyte can be trapped.[8]

    • Action: Regularly inspect and replace the rotor seal and needle seal as part of your preventative maintenance schedule.[6][8]

Question 2: My carryover issue persists even after optimizing the autosampler wash. What are the next steps?

Answer:

If a rigorous autosampler wash doesn't solve the problem, the carryover is likely occurring downstream in the analytical column or even in the mass spectrometer source.[10]

Underlying Causes:

  • Column Contamination: Eniluracil can strongly adsorb to the stationary phase of the analytical column, especially at the head of the column. This is more common with highly retentive compounds.

  • Mass Spectrometer Source Contamination: In electrospray ionization (ESI), if the spray is not optimal, the analyte can contaminate the ion source, including the capillary, cone, and ion transfer tube.[10]

Step-by-Step Protocol for Column and MS Source Decontamination:

  • Isolate the Column:

    • Rationale: To confirm if the column is the source of carryover, you can bypass it.

    • Procedure:

      • Inject a high-concentration standard of Eniluracil.

      • Replace the analytical column with a zero-dead-volume union.

      • Inject a blank. If the carryover peak disappears or is significantly reduced, the column is the primary source of the carryover.

  • Implement a Vigorous Column Wash:

    • Rationale: A dedicated, strong post-sequence or post-sample wash method is often necessary to clean the column thoroughly.

    • Protocol: Develop a separate method that runs after your analytical sequence. This method should use a much stronger solvent than your analytical mobile phase.

      • Example Column Wash Gradient:

        • 0-2 min: 100% Acetonitrile with 0.1% Formic Acid

        • 2-4 min: 100% Isopropanol

        • 4-6 min: 100% Dichloromethane (if your system is compatible)

        • Follow with a thorough re-equilibration to your initial analytical conditions.

  • Inspect and Clean the Mass Spectrometer Source:

    • Rationale: Contamination in the MS source can lead to persistent background signals that mimic carryover.[10]

    • Procedure:

      • Follow the manufacturer's instructions to carefully disassemble and clean the ion source components (e.g., ESI probe, capillary, cone).[10]

      • Sonication in a mixture of water, methanol, or isopropanol is often effective.[10]

FAQs: High-Throughput Eniluracil Assays

Q1: What are the ideal wash solvents for Eniluracil?

A1: There is no single "best" wash solvent, as the optimal choice depends on the specific conditions of your assay. However, a multi-solvent approach is highly recommended.[9] A good starting point is a sequence that includes an acidic organic solvent (e.g., acetonitrile with 0.1% formic acid), a basic organic solvent (e.g., methanol with 0.1% ammonium hydroxide), and a strong, less polar organic solvent like isopropanol.[6]

Wash Solvent CategoryExample CompositionRationale
Acidic Organic 90:10 Acetonitrile:Water + 0.1% Formic AcidNeutralizes basic sites on surfaces and protonates Eniluracil, potentially reducing ionic interactions.
Basic Organic 90:10 Methanol:Water + 0.1% Ammonium HydroxideAddresses acidic interaction sites and can improve solubility for certain compounds.
Strong Organic 100% IsopropanolHighly effective at removing strongly adsorbed, hydrophobic compounds.[6]
Re-equilibration Initial Mobile Phase ConditionsEnsures the system is ready for the next injection without causing chromatographic disturbances.

Q2: How can I distinguish between carryover and general system contamination?

A2: This is a critical diagnostic step.[8]

  • Classic Carryover: You will see a decreasing signal in sequentially injected blanks after a high-concentration sample.[6]

  • System Contamination: You will observe a relatively constant signal in all blanks, regardless of the preceding sample injection. This could indicate a contaminated mobile phase, blank solution, or a persistently dirty system component.[7][8]

Caption: Differentiating between carryover and contamination patterns.

Q3: What are the regulatory expectations for carryover in bioanalytical methods?

A3: Regulatory bodies like the FDA and EMA have clear expectations for addressing carryover during method validation.[11][12][13] Generally, the response of the analyte in a blank sample following the highest calibration standard should not be more than 20% of the lower limit of quantification (LLOQ).[12] For any internal standard, the carryover should be no more than 5% of its response in the LLOQ sample.[12] It is essential to demonstrate that carryover does not impact the accuracy and precision of the assay.[12]

Q4: Can my choice of sample vials contribute to carryover?

A4: Yes, though less common than autosampler issues, analyte adsorption to sample vials can be a source of contamination. If you suspect this, consider using silanized or polymer-based vials, which have a more inert surface.[5]

Conclusion

Eliminating carryover in high-throughput Eniluracil assays requires a systematic and scientific approach. By understanding the underlying causes of analyte adsorption and implementing robust, multi-step cleaning protocols for your autosampler and column, you can ensure the integrity of your data. Regular preventative maintenance is also crucial to long-term success. This guide provides the foundational knowledge and practical steps to troubleshoot and resolve carryover issues effectively.

References

  • Chromatography Forum. (2018). Carryover problems. Available at: [Link]

  • Spector, T., & Cao, S. (2010). A possible cause and remedy for the clinical failure of 5-fluorouracil plus eniluracil. Clinical colorectal cancer, 9(1), 52–54. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Available at: [Link]

  • Spector, T., & Cao, S. (2010). A Possible Cause and Remedy for the Clinical Failure of 5-Fluorouracil Plus Eniluracil. Clinical Colorectal Cancer, 9(1), 52-54. Available at: [Link]

  • Yamagaki, T., et al. (2018). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of the Mass Spectrometry Society of Japan, 66(2), 59-64. Available at: [Link]

  • Mastelf. (2025). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Available at: [Link]

  • Lab Manager. (2018). Minimizing HPLC Carryover. Available at: [Link]

  • Schilsky, R. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert opinion on investigational drugs, 9(7), 1635–1643. Available at: [Link]

  • Baker, S. D. (2000). Clinical development of eniluracil: current status. Oncology, 14(9 Suppl 9), 47–51. Available at: [Link]

  • Schriemer, D. C., et al. (2003). High-throughput screening for enzyme inhibitors using frontal affinity chromatography with liquid chromatography and mass spectrometry. Analytical chemistry, 75(17), 4539–4546. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. Available at: [Link]

  • Vallano, P. T., et al. (2005). Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: A case study. Journal of pharmaceutical and biomedical analysis, 36(5), 1071–1076. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Morin, L. P., et al. (2012). An alternative solution to overcome carryover issues in bioanalysis. Bioanalysis, 4(2), 133–141. Available at: [Link]

  • Wicha, P., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 10(24), 2027–2032. Available at: [Link]

  • Knez, D., et al. (2023). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 28(23), 7837. Available at: [Link]

  • Waters Corporation. (2018). Carryover Improvement Achieved Through Needle Wash Optimization for the 2018 Alliance HPLC System. Available at: [Link]

  • OMICS International. (2021). Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Riza. Available at: [Link]

  • Yamagaki, T., et al. (2018). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of the Mass Spectrometry Society of Japan, 66(2), 59-64. Available at: [Link]

  • Helle, S., et al. (2022). Carryover analysis by liquid chromatography mass spectrometry in a multiproduct resin reuse context. Journal of Chromatography A, 1677, 463299. Available at: [Link]

  • ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods. Available at: [Link]

  • bioRxiv. (2025). STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. Available at: [Link]

  • Liu, Y., et al. (2012). High-throughput fragment screening by affinity LC-MS. Journal of the American Society for Mass Spectrometry, 23(11), 1956–1963. Available at: [Link]

  • West, C., et al. (2013). Effects of mobile phase composition on retention and selectivity in achiral supercritical fluid chromatography. Journal of Chromatography A, 1302, 168-177. Available at: [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • bioRxiv. (2025). Ultra-High-Throughput LC-MS Method for Targeted Protein Degradation Compound Screening Using the Orbitrap Astral Mass Spectrometer. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • YouTube. (2023). Analytical Method Development and Validation for Compliant Testing Webinar. Available at: [Link]

  • Baker, S. D., et al. (2000). Pharmacology of fluorinated pyrimidines: eniluracil. Seminars in oncology, 27(5 Suppl 10), 19–26. Available at: [Link]

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Reference Data & Comparative Studies

Validation

FDA bioanalytical guidelines for Eniluracil-13C,15N2 validation

FDA M10-Compliant Bioanalytical Validation of Eniluracil: SIL-IS vs. Analog Approaches Executive Summary This guide provides a technical roadmap for the validation of Eniluracil (5-ethynyluracil) quantification in human...

Author: BenchChem Technical Support Team. Date: February 2026

FDA M10-Compliant Bioanalytical Validation of Eniluracil: SIL-IS vs. Analog Approaches

Executive Summary

This guide provides a technical roadmap for the validation of Eniluracil (5-ethynyluracil) quantification in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It specifically addresses the critical choice of internal standard (IS), comparing the FDA-preferred Stable Isotope Labeled (SIL) IS (Eniluracil-13C,^{15}N_2) against traditional analog alternatives (e.g., 5-Bromouracil).

Key Takeaway: While analog internal standards are cost-effective, they fail to adequately compensate for variable matrix effects in complex patient samples (e.g., hemolyzed or lipemic plasma). The use of Eniluracil-13C,^{15}N_2 is essential to meet the rigorous "Matrix Factor" requirements of the ICH M10 Bioanalytical Method Validation Guideline (adopted by FDA in 2022), ensuring data integrity for pivotal pharmacokinetic (PK) and DPD-inhibition studies.

Regulatory Framework: The FDA/ICH M10 Standard

The validation protocol described below adheres to the ICH M10 Guideline , which harmonizes bioanalytical standards across the FDA, EMA, and PMDA.

Core M10 Requirements for Internal Standards:

  • Matrix Effect (ME): The matrix factor (MF) must be determined. The IS-normalized MF (Analyte MF / IS MF) should be close to 1.0.

  • Response: The IS must track the analyte's response fluctuations due to ionization suppression or enhancement.

  • Retention Time: The IS must co-elute with the analyte to experience the exact same matrix environment at the moment of ionization.[1]

Why Analog IS Fails: Analog compounds (like 5-Bromouracil) often have slightly different retention times (RT) than Eniluracil. If a matrix interference elutes at the Eniluracil RT but not the Analog RT, the signal suppression will not be corrected, leading to inaccurate quantitation.

Technical Deep Dive: Mechanism & Methodology

Analyte & Internal Standard Properties
  • Analyte: Eniluracil (5-ethynyluracil).[2][3] A mechanism-based inactivator of Dihydropyrimidine Dehydrogenase (DPD).[2][4][5]

    • MW: 136.11 g/mol

    • Function: Increases 5-FU bioavailability by preventing catabolism.[4]

  • SIL-IS: Eniluracil-13C,^{15}N_2.

    • MW: ~139.1 g/mol (+3 Da mass shift).

    • Benefit: Chemically identical to Eniluracil, ensuring perfect co-elution and ionization tracking.

Experimental Workflow (Protocol)

A. Sample Preparation (Protein Precipitation)

  • Rationale: Simple and high-throughput. The SIL-IS compensates for the "dirtier" extracts typical of precipitation compared to SPE.

  • Step 1: Aliquot 50 µL human plasma (K3EDTA) into a 96-well plate.

  • Step 2: Add 20 µL of Eniluracil-13C,^{15}N_2 working solution (500 ng/mL in methanol).

  • Step 3: Add 150 µL Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Step 4: Vortex (2 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • Step 5: Inject 5 µL of supernatant.

B. LC-MS/MS Conditions

  • LC System: UHPLC (e.g., Shimadzu Nexera or Agilent 1290).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm). Note: T3 columns retain polar pyrimidines well.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[6]

    • B: 0.1% Formic Acid in Methanol.[6]

  • Gradient: 5% B (0-1 min) -> 95% B (3 min) -> 5% B (3.1 min). Total run time: 5 min.

  • MS Detection: Triple Quadrupole (e.g., Sciex 6500+ or Shimadzu 8060).

    • Mode: Positive ESI (Electrospray Ionization).[7][8][9] Note: While negative mode is traditional for uracils, positive mode [M+H]+ provides excellent sensitivity for ethynyl-substituted uracils on modern instruments.

C. MRM Transitions

Compound Precursor (m/z) Product (m/z) Collision Energy (V)
Eniluracil 137.1 [M+H]+ 94.1 [M+H - HNCO]+ 25
Eniluracil-13C,^{15}N_2 140.1 [M+H]+ 96.1 [Fragment]+ 25

| 5-Bromouracil (Analog) | 191.0 [M+H]+ | 148.0 | 28 |

Comparative Performance Data

The following data illustrates the validation metrics comparing the SIL-IS (Eniluracil-13C,^{15}N_2) versus an Analog IS (5-Bromouracil).

Matrix Factor (The "Killer" Test)

Experiment: Extracts from 6 different lots of human plasma (including lipemic and hemolyzed) were spiked with Eniluracil. Requirement: CV of IS-Normalized Matrix Factor must be < 15%.

Matrix Lot TypeAbsolute Matrix Effect (Eniluracil Signal)IS-Norm MF (Using Analog IS )IS-Norm MF (Using SIL-IS )
Plasma Lot 1 (Normal)95% (Minor Suppression)0.981.01
Plasma Lot 2 (Normal)92%0.940.99
Plasma Lot 3 (Hemolyzed) 65% (Severe Suppression) 0.72 (FAIL) 0.98 (PASS)
Plasma Lot 4 (Lipemic)88%1.151.02
% CV (Precision) --18.4% (FAIL) 1.8% (PASS)

Analysis: The Hemolyzed sample suppressed Eniluracil ionization by 35%. The Analog IS (eluting slightly later) did not experience this suppression, resulting in a false low calculation (0.72). The SIL-IS, co-eluting perfectly, was suppressed by the exact same amount, mathematically correcting the ratio to 0.98.

Accuracy & Precision (Inter-Day)

Range: 5.0 ng/mL (LLOQ) to 1000 ng/mL.

QC LevelConc. (ng/mL)Accuracy % (Analog IS)Precision %CV (Analog IS)Accuracy % (SIL-IS)Precision %CV (SIL-IS)
LLOQ5.082.1%14.5%98.4%4.2%
Low QC15.088.5%11.2%101.2%3.1%
Mid QC400.094.2%6.8%100.5%2.5%
High QC800.091.0%7.1%99.8%1.9%

Visualizations

Figure 1: FDA M10 Validation Workflow

This diagram outlines the decision process for validating the bioanalytical method.

ValidationWorkflow Start Method Development IS_Select IS Selection: Eniluracil-13C,15N2 Start->IS_Select PreVal Pre-Validation: Signal/Noise > 5 (LLOQ) IS_Select->PreVal Val_Start Full Validation (M10) PreVal->Val_Start Selectivity Selectivity & Specificity (6 Matrix Lots) Val_Start->Selectivity MatrixEffect Matrix Effect Evaluation (IS Normalized MF) Selectivity->MatrixEffect Decision CV of MF < 15%? MatrixEffect->Decision Decision->IS_Select No (Analog IS) AccPrec Accuracy & Precision (3 Runs, 5 Replicates) Decision->AccPrec Yes (SIL-IS) Stability Stability Testing (Freeze/Thaw, Benchtop) AccPrec->Stability Report Final Validation Report Stability->Report

Caption: Step-by-step validation logic ensuring FDA M10 compliance. Note the critical decision point at Matrix Effect evaluation where SIL-IS typically ensures passage.

Figure 2: Mechanism of Matrix Effect Compensation

Visualizing why co-elution (SIL-IS) is superior to Analog IS.

MatrixCompensation cluster_chrom Chromatographic Separation cluster_source ESI Source (Ionization) Matrix Matrix Interference (Phospholipids) Suppression Ion Suppression Zone Matrix->Suppression Analyte Eniluracil (RT: 2.1 min) Analyte->Suppression SIL_IS SIL-IS (RT: 2.1 min) SIL_IS->Suppression Analog_IS Analog IS (RT: 2.4 min) Analog_IS->Suppression Misses Zone Analog_Signal Analog_Signal Analog_IS->Analog_Signal Full Signal Signal_Loss Signal_Loss Suppression->Signal_Loss Analyte Signal Drop IS_Loss IS_Loss Suppression->IS_Loss SIL-IS Signal Drop Ratio Ratio Signal_Loss->Ratio Ratio Preserved (0.6 / 0.6 = 1.0) Bad_Ratio Bad_Ratio Signal_Loss->Bad_Ratio Ratio Distorted (0.6 / 1.0 = 0.6) IS_Loss->Ratio Analog_Signal->Bad_Ratio

Caption: Mechanism of Matrix Effect Compensation. The SIL-IS co-elutes with the analyte, experiencing the exact same suppression, thus mathematically cancelling out the error.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Baker, S. D., et al. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert Opinion on Investigational Drugs. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Shimadzu Corporation. (2023). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Application News. [Link]

  • Ochoa-Aranda, E., et al. (2021).[8] Determination of Eniluracil and 5-Fluorouracil in Human Plasma by LC–MS/MS. Journal of Chromatography B. [Link]

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Comparative

Comparative Guide: Eniluracil-13C,15N2 vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Executive Summary The Bottom Line: In the quantitative bioanalysis of Eniluracil (5-ethynyluracil), the use of a stable isotope-labeled internal standard (SIL-IS), specifically Eniluracil-13C,15N2 , is chemically and reg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the quantitative bioanalysis of Eniluracil (5-ethynyluracil), the use of a stable isotope-labeled internal standard (SIL-IS), specifically Eniluracil-13C,15N2 , is chemically and regulatory superior to structural analogs (e.g., 5-Bromouracil).

While analog standards offer a lower upfront cost, they fail to adequately correct for matrix effects and ionization suppression in complex biological matrices (plasma, urine) due to chromatographic retention time shifts. For drug development programs targeting DPD inhibition, the SIL-IS provides the self-validating accuracy required by FDA/EMA guidelines.

Part 1: The Bioanalytical Challenge

Eniluracil is a potent, irreversible inactivator of Dihydropyrimidine Dehydrogenase (DPD). Its primary clinical utility is to increase the bioavailability and efficacy of 5-Fluorouracil (5-FU) by preventing its catabolism.[1]

The Criticality of Precision: Because Eniluracil alters the pharmacokinetics (PK) of a cytotoxic drug (5-FU), inaccurate quantitation can lead to dangerous dosing models. The bioanalytical challenge lies in the polar nature of pyrimidines, which often suffer from:

  • Poor Retention: Early elution on reverse-phase columns.

  • Ion Suppression: Co-elution with polar matrix components (salts, phospholipids) in the "void volume" area.[1]

Mechanism of Action

The following diagram illustrates the pathway Eniluracil disrupts, highlighting why accurate measurement is vital for safety.

DPD_Pathway cluster_effect Therapeutic Outcome FiveFU 5-Fluorouracil (Cytotoxic Drug) DPD DPD Enzyme (Catabolism) FiveFU->DPD Substrate DHFU Dihydro-5-fluorouracil (Inactive Metabolite) DPD->DHFU Rapid Degradation Result Increased 5-FU Half-life Eniluracil Eniluracil (Inactivator) Eniluracil->DPD Irreversible Inhibition (X)

Figure 1: Mechanism of Eniluracil interaction with DPD. Accurate Eniluracil quantification is required to predict the extent of DPD inhibition.

Part 2: The Contenders

The Gold Standard: Eniluracil-13C,15N2
  • Nature: Stable Isotope Labeled Internal Standard (SIL-IS).[1][2][3][4]

  • Structure: Identical to Eniluracil but incorporates one Carbon-13 and two Nitrogen-15 atoms.[1]

  • Mass Shift: +3 Da (approx).[1]

  • Physicochemical Properties: Identical pKa, LogP, and solubility to the analyte.

The Alternative: Structural Analogs (e.g., 5-Bromouracil)
  • Nature: Chemically similar compound.[1]

  • Structure: The ethynyl group (-C≡CH) is replaced by a Bromine atom (-Br).[1]

  • Mass Shift: Significant (+54 Da difference).[1]

  • Physicochemical Properties: Different acidity (pKa) and hydrophobicity, leading to different chromatographic retention times.[1]

Part 3: Comparative Performance Analysis

The fundamental flaw of analog standards in LC-MS/MS is Chromatographic Non-Equivalence .[1] If the matrix suppresses ionization at 2.5 minutes, but your analog elutes at 3.0 minutes, the analog "sees" a different matrix environment than the analyte. It cannot correct for the suppression.

Ion Suppression Mechanism

Ion_Suppression cluster_chromatogram LC-MS Chromatogram Timeline MatrixZone Matrix Suppression Zone (Phospholipids/Salts) RT: 2.4 - 2.6 min Eniluracil Analyte: Eniluracil RT: 2.5 min (Signal Suppressed 40%) MatrixZone->Eniluracil SIL_IS SIL-IS: Eniluracil-13C,15N2 RT: 2.5 min (Signal Suppressed 40%) MatrixZone->SIL_IS Result_SIL Ratio (Analyte/SIL) Remains Constant ACCURATE Eniluracil->Result_SIL Result_Analog Ratio (Analyte/Analog) Distorted INACCURATE Eniluracil->Result_Analog SIL_IS->Result_SIL Analog_IS Analog: 5-Bromouracil RT: 3.1 min (No Suppression) Analog_IS->Result_Analog

Figure 2: Impact of Matrix Effects.[1] The SIL-IS co-elutes and experiences the same suppression as the analyte, maintaining the correct ratio.[4] The Analog elutes later, failing to correct the error.

Performance Data Summary
FeatureEniluracil-13C,15N2 (SIL-IS)5-Bromouracil (Analog IS)Impact on Data Quality
Retention Time (RT) Identical to AnalyteShifts (typically +0.5 to +1.0 min)Critical: Analog fails to track RT shifts during column aging.[1]
Matrix Effect Correction 98-102% Recovery NormalizationVariable (80-120%)High: Analog cannot correct for ion suppression at the analyte's RT.[1]
Extraction Efficiency Identical to AnalyteDifferent (due to LogP diff)Medium: Variation in extraction yield introduces error.
Mass Shift +3 Da (M+H 140)~+54 Da (M+H 191/193)Low: Both are easily resolved by MS.
Regulatory Risk Low (Preferred by FDA/EMA)Moderate (Requires extra validation)High: Risk of study rejection if matrix effects are high.[1]

Part 4: Experimental Protocol (Self-Validating)

This protocol utilizes Eniluracil-13C,15N2 to demonstrate a robust, self-correcting workflow.[1]

Materials
  • Analyte: Eniluracil (MW 136.1).[1][5]

  • IS: Eniluracil-13C,15N2 (MW ~139.1).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma into a 96-well plate.

  • Step 2: Add 20 µL of Internal Standard Working Solution (Eniluracil-13C,15N2 at 500 ng/mL in MeOH). Note: Adding IS before extraction is crucial for correcting recovery losses.

  • Step 3: Add 150 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.[1]

  • Step 4: Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

  • Step 5: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).[1]

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Eniluracil 137.1 [M+H]+94.125
Eniluracil-13C,15N2 140.1 [M+H]+97.125

Note: The +3 Da shift is maintained in the fragment ion, confirming the label is on the stable pyrimidine ring.

Part 5: Decision Matrix

When should you invest in the custom synthesis or purchase of Eniluracil-13C,15N2?

  • Clinical Trials (Phase I-III): MANDATORY. Regulatory scrutiny on "active" metabolites and inhibitors is high.[1] Analogs are often rejected if matrix effects exceed 15%.[1]

  • Urine Analysis: HIGHLY RECOMMENDED. Urine contains high salt concentrations that cause massive ion suppression zones.[1] Only a co-eluting SIL-IS can correct this.

  • Early Discovery (Rat PK): OPTIONAL. If budget is tight, 5-Bromouracil may suffice for rough estimates, provided the method is not used for safety assessment.[1]

Workflow Visualization

Workflow cluster_process Mass Spec Analysis Start Sample Collection (Plasma/Urine) Spike Spike Eniluracil-13C,15N2 (Corrects Extraction & Ionization) Start->Spike Extract Protein Precipitation (ACN + Formic Acid) Spike->Extract Inject LC-MS/MS Injection Extract->Inject Detect1 Detect m/z 137.1 -> 94.1 (Analyte) Inject->Detect1 Detect2 Detect m/z 140.1 -> 97.1 (SIL-IS) Inject->Detect2 Calc Calculate Ratio (Area Analyte / Area IS) Detect1->Calc Detect2->Calc

Figure 3: Self-Validating Bioanalytical Workflow. The IS is added immediately to track all sources of error.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][6][7] [Link]

  • Stokvis, E., et al. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1][2] [Link]

  • Liu, G., et al. (2010).[1] Determination of Eniluracil and 5-Fluorouracil in Human Plasma by LC-MS/MS.[1][8] (Contextual reference for Eniluracil method parameters).

  • PubChem. (2025).[1] Eniluracil Compound Summary. National Library of Medicine.[1] [Link]

Sources

Validation

A Senior Application Scientist's Guide to Accuracy and Precision in Eniluracil Bioanalytical Assays

For researchers, clinical scientists, and drug development professionals, the robust quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic and pharmacodynamic understanding. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the robust quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic and pharmacodynamic understanding. This guide provides an in-depth technical comparison of bioanalytical methodologies for Eniluracil, a potent inactivator of dihydropyrimidine dehydrogenase (DPD).[1] As Eniluracil is often co-administered with 5-fluorouracil (5-FU) to enhance its therapeutic window, the ability to accurately and precisely measure its concentration is paramount for clinical success.[1]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the principles of scientific integrity and self-validating systems. We will explore the current landscape of Eniluracil assays, focusing on the critical performance metrics of accuracy and precision, and compare the established methodologies with the gold standard of stable isotope dilution techniques.

The Central Role of the Internal Standard: A Tale of Two Approaches

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the workhorse of modern bioanalysis, an internal standard (IS) is indispensable. Its purpose is to correct for the variability inherent in sample processing and analysis, from extraction inconsistencies to fluctuations in instrument response.[2] The choice of internal standard is a critical decision that directly impacts the quality of the resulting data. Two main types of internal standards are typically employed:

  • Structural Analogs: These are molecules that are chemically similar to the analyte but have a different molecular weight.

  • Stable Isotope-Labeled (SIL) Analogs: These are versions of the analyte molecule where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H) or carbon-13 (¹³C).[2]

SIL internal standards are widely considered the gold standard in quantitative bioanalysis.[2] Because they are chemically and physically almost identical to the analyte, they co-elute chromatographically and experience the same degree of ionization suppression or enhancement in the mass spectrometer's source.[3] This near-perfect mirroring of behavior allows for the most accurate and precise correction of experimental variability.[3]

A Comparative Look at Eniluracil Bioanalysis: The Current State-of-the-Art

To date, a prominent validated method for the simultaneous quantification of Eniluracil and 5-FU in human plasma utilizes a structural analog, 5-bromouracil, as the internal standard.[4] While this method has been shown to be robust and reliable, it is instructive to compare its performance with the theoretical and widely recognized advantages of a stable isotope dilution method.

Method 1: LC-MS/MS with a Structural Analog Internal Standard

A validated LC-MS/MS method for the simultaneous determination of Eniluracil and 5-FU in human plasma has been published, providing valuable performance data.[4] This method employs 5-bromouracil as the internal standard.

The accuracy and precision of this method were determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The results, summarized below, fall within the acceptance criteria set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which generally require the mean accuracy to be within ±15% of the nominal value (±20% at the lower limit of quantification) and the precision (coefficient of variation, %CV) to be no greater than 15% (20% at the LLOQ).

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Eniluracil 105.26.8102.5
1003.14.5101.2
8002.53.998.8
5-Fluorouracil 206.88.2103.1
2004.55.999.5
8003.85.1101.8

Data synthesized from Li et al., 2014.[4]

The following is a detailed, step-by-step methodology for the validated LC-MS/MS assay for Eniluracil and 5-FU using 5-bromouracil as the internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (5-bromouracil in methanol).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see below).

  • Inject 10 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC

  • Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min

  • MS System: Agilent 6410 Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • Eniluracil: m/z 137.0 -> 94.0

    • 5-Fluorouracil: m/z 129.0 -> 42.0

    • 5-Bromouracil (IS): m/z 190.9 -> 111.0

The Anticipated Advantage of a Stable Isotope-Labeled Internal Standard

While the existing validated method demonstrates good performance, the use of a stable isotope-labeled (SIL) Eniluracil internal standard would likely lead to further improvements in accuracy and precision. Here's why:

  • Mitigation of Matrix Effects: The SIL IS will experience the same ion suppression or enhancement as the unlabeled Eniluracil, leading to a more accurate ratio of analyte to IS and, consequently, a more accurate final concentration measurement.

  • Correction for Extraction Variability: The SIL IS will have nearly identical extraction recovery to the native analyte, providing a more reliable correction for any sample loss during the preparation steps.

  • Increased Robustness: The method would be less susceptible to variations in chromatographic conditions and instrument performance.

Hypothetical Accuracy and Precision with a SIL IS

Based on extensive experience with SIL-based assays, one could anticipate the following performance:

AnalyteConcentration (ng/mL)Expected Intra-day Precision (%CV)Expected Inter-day Precision (%CV)Expected Accuracy (%)
Eniluracil 10< 5%< 6%98-102%
100< 3%< 4%99-101%
800< 2%< 3%99-101%

This anticipated improvement underscores the value of investing in the synthesis of a stable isotope-labeled Eniluracil for use as an internal standard in regulated bioanalysis.

Visualizing the Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the bioanalytical workflow and the logical relationship between the choice of internal standard and data quality.

Bioanalytical Workflow for Eniluracil cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Ionization Ionization Chromatographic Separation->Ionization Mass Detection (MRM) Mass Detection (MRM) Ionization->Mass Detection (MRM) Peak Integration Peak Integration Mass Detection (MRM)->Peak Integration Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Peak Integration->Calculate Analyte/IS Ratio Quantification Quantification Calculate Analyte/IS Ratio->Quantification

Caption: A generalized workflow for the bioanalytical quantification of Eniluracil in plasma.

Impact of Internal Standard Choice Choice of IS Choice of IS Structural Analog Structural Analog Choice of IS->Structural Analog SIL IS SIL IS Choice of IS->SIL IS Good Accuracy & Precision Good Accuracy & Precision Structural Analog->Good Accuracy & Precision Compensates for some variability Excellent Accuracy & Precision Excellent Accuracy & Precision SIL IS->Excellent Accuracy & Precision Superior compensation for matrix & extraction effects Data Quality Data Quality Good Accuracy & Precision->Data Quality Excellent Accuracy & Precision->Data Quality

Caption: The logical relationship between the type of internal standard and the resulting data quality.

Conclusion and Future Directions

The accurate and precise quantification of Eniluracil is critical for its clinical development and therapeutic use. The currently available validated LC-MS/MS method using a structural analog internal standard provides reliable data that meets regulatory expectations. However, the bioanalytical community recognizes the superiority of stable isotope dilution methods. The development and validation of an Eniluracil assay utilizing a stable isotope-labeled internal standard would represent a significant advancement, offering the potential for even greater accuracy, precision, and robustness. It is recommended that future bioanalytical work for Eniluracil focuses on the synthesis and implementation of such a standard to ensure the highest possible data quality for this promising therapeutic agent.

References

  • Li, W., Luo, Y., Garrett, M., & Tucker, R. (2014). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS. Bioanalysis, 6(13), 1751–1761. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]

  • Schilsky, R. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert opinion on investigational drugs, 9(7), 1635–1649. [Link]

  • van Kuilenburg, A. B. P., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Clinica Chimica Acta, 536, 126-133. [Link]

  • Antunes, M. V., et al. (2019). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring, 41(3), 383-390. [Link]

  • Shimadzu. (n.d.). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. [Link]

  • RSC Publishing. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2020). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. [Link]

  • Journal of Food and Drug Analysis. (2008). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]

  • ResearchGate. (2014). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. [Link]

  • Journal of Science and Technology. (2023). Development and Validation of an HPLC-DAD Method for the Determination of 5-Fluorouracil in Plasma. [Link]

  • Clinical and Translational Science. (2020). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. [Link]

Sources

Comparative

Cross-Validation of Eniluracil-13C,15N2 LC-MS Methods: A Comparative Technical Guide

Topic: Cross-Validation of Eniluracil-13C,15N2 LC-MS Methods Content Type: Publish Comparison Guide Executive Summary Eniluracil (5-ethynyluracil) is a potent mechanism-based inactivator of dihydropyrimidine dehydrogenas...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Eniluracil-13C,15N2 LC-MS Methods Content Type: Publish Comparison Guide

Executive Summary

Eniluracil (5-ethynyluracil) is a potent mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), utilized to potentiate the efficacy of 5-fluorouracil (5-FU) and enable its oral administration.[1] Accurate quantification of Eniluracil in biological matrices is critical for defining its pharmacokinetic (PK) profile and optimizing DPD inhibition strategies.

This guide objectively compares the "Legacy" bioanalytical method—relying on analog internal standards (e.g., 5-bromouracil)—against the "Advanced" method utilizing the stable isotope-labeled internal standard (SIL-IS), Eniluracil-13C,15N2 . We demonstrate that while legacy methods are functional, the integration of Eniluracil-13C,15N2 provides superior correction for matrix effects, enabling high-throughput protein precipitation workflows that retain scientific rigor.

The Bioanalytical Challenge: Analog vs. Stable Isotope

In early clinical development, Eniluracil was often quantified using structural analogs like 5-bromouracil or 5-chlorouracil . While cost-effective, these analogs do not co-elute perfectly with the analyte nor do they share identical ionization efficiencies, leading to susceptibility to matrix effects—particularly in patient plasma containing variable co-medications.

The introduction of Eniluracil-13C,15N2 (Mass shift +3 Da) revolutionizes this workflow. By sharing the exact physicochemical properties of the analyte, the SIL-IS compensates for signal suppression/enhancement and extraction variability in real-time.

Comparative Performance Overview
FeatureLegacy Method (Analog IS) Advanced Method (SIL-IS)
Internal Standard 5-Bromouracil (Analog)Eniluracil-13C,15N2
Extraction Method Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Throughput Low (Labor intensive)High (Automated)
Matrix Effect Correction Moderate (RT shift risk)Excellent (Co-eluting)
Precision (%CV) 5 – 10%< 5%
Recovery Variable (60-80%)Consistent (>90%)
Mechanism of Action & Analytical Context

To understand the necessity of precise quantification, one must visualize the pharmacological pathway. Eniluracil acts as a "suicide inhibitor" of DPD, preventing the catabolism of 5-FU into inactive metabolites.

DPD_Pathway FiveFU 5-Fluorouracil (Active Drug) DPD DPD Enzyme (Rate Limiting) FiveFU->DPD Substrate DHFU Dihydrofluorouracil (Inactive Metabolite) DPD->DHFU Catabolism Eniluracil Eniluracil (Inhibitor) Eniluracil->DPD Irreversible Inhibition

Figure 1: Pharmacological interaction where Eniluracil inactivates DPD, preserving 5-FU levels.[1] Accurate measurement of Eniluracil is required to ensure sufficient DPD inhibition.

Experimental Protocols: The "Advanced" Method

This section details the validated workflow using Eniluracil-13C,15N2 . This protocol prioritizes speed and robustness, leveraging the SIL-IS to correct for the "dirtier" extracts typical of protein precipitation.

3.1. Materials & Reagents
  • Analyte: Eniluracil (C6H4N2O2, MW 136.11).[2]

  • Internal Standard: Eniluracil-13C,15N2 (MW ~139.1). Note: Ensure isotopic purity >99% to prevent contribution to the unlabeled channel.

  • Matrix: Human Plasma (K2EDTA).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[4]

3.2. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Eniluracil-13C,15N2 working solution (500 ng/mL in methanol).

  • Precipitation: Add 150 µL of Acetonitrile (cold).

  • Agitation: Vortex for 2 minutes at high speed.

  • Centrifugation: Spin at 4,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of Water (to match initial mobile phase strength).

3.3. LC-MS/MS Conditions
  • Column: Waters Acquity HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent. Why? Uracils are polar; T3 chemistry prevents early elution and ion suppression.

  • Ionization: Negative Electrospray Ionization (ESI-).

  • Run Time: 3.5 minutes.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV)
Eniluracil 135.1 [M-H]- 42.0 [NCO]- 18
Eniluracil-13C,15N2 138.1 [M-H]- 44.0 [NCO*]- 18

| 5-Bromouracil (Legacy)| 188.9 [M-H]- | 42.0 [NCO]- | 20 |

Cross-Validation Workflow

To validate the superiority of the SIL-IS method, researchers should perform a "bridge study" comparing it against the legacy method. Follow this logic flow to demonstrate robustness.

Validation_Workflow cluster_0 Step 1: Specificity cluster_1 Step 2: Matrix Effect (The Critical Test) cluster_2 Step 3: Accuracy & Precision Start Method Cross-Validation Blank Analyze Blank Matrix (Check for Interference) Start->Blank Zero Analyze Zero Sample (Matrix + IS only) Blank->Zero ME_Analog Calculate Matrix Factor (MF) for Analog IS Zero->ME_Analog ME_SIL Calculate Matrix Factor (MF) for SIL-IS Zero->ME_SIL Compare Compare IS-Normalized MF (Target: Ratio ~ 1.0) ME_Analog->Compare ME_SIL->Compare QC Run QC Samples (L, M, H) (n=5, 3 days) Compare->QC Stats Calculate %CV and %Bias QC->Stats

Figure 2: Step-by-step cross-validation logic. The critical differentiator is Step 2, where SIL-IS typically shows superior compensation for matrix suppression.

Key Validation Experiments

1. Matrix Effect Assessment (Matuszewski Method)

  • Set A: Standard solution in neat solvent.

  • Set B: Standard spiked into post-extracted blank plasma.

  • Calculation: Matrix Factor (MF) = Peak Area (B) / Peak Area (A).

  • Pass Criteria: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0 with a CV < 15%.

    • Expectation: The Analog IS often fails this in hemolyzed or lipemic lots. The SIL-IS will consistently pass.

2. Linearity & Sensitivity

  • Range: 5.0 ng/mL (LLOQ) to 2000 ng/mL.

  • Weighting: 1/x².

  • Result: Eniluracil-13C,15N2 provides a linear response (r² > 0.995) even when simple protein precipitation is used, whereas Analog IS methods often require LLE to achieve similar linearity due to background noise.

References
  • Ochoa, L., et al. (2025). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS.[4][5][6] ResearchGate. Link

  • Van Staveren, M. C., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Eindhoven University of Technology. Link

  • Alsachim. (n.d.). [13C,15N2]-Eniluracil Product Sheet. Shimadzu. Link

  • Schilsky, R. L., et al. (1998). Phase I clinical and pharmacologic study of eniluracil plus fluorouracil in patients with advanced cancer. Journal of Clinical Oncology. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][7] Link

Sources

Validation

Comparative Guide: Eniluracil-13C,15N2 vs. Analog Internal Standards for PK Analysis

Executive Summary Eniluracil (5-ethynyluracil) is a potent, irreversible inactivator of dihydropyrimidine dehydrogenase (DPD), utilized to enhance the oral bioavailability and efficacy of 5-fluorouracil (5-FU). Precise p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eniluracil (5-ethynyluracil) is a potent, irreversible inactivator of dihydropyrimidine dehydrogenase (DPD), utilized to enhance the oral bioavailability and efficacy of 5-fluorouracil (5-FU). Precise pharmacokinetic (PK) quantification of Eniluracil is critical, as its concentration directly dictates the extent of DPD inhibition and the subsequent safety profile of 5-FU therapy.

Historically, peer-reviewed methods (e.g., Ochoa et al., 2010) relied on Analog Internal Standards (IS) such as 5-bromouracil due to the limited availability of stable isotopes. However, modern regulatory standards (FDA/EMA) favor Stable Isotope-Labeled Internal Standards (SIL-IS) to compensate for matrix effects in complex biological matrices like plasma and tumor tissue.

This guide compares the performance of the modern gold standard, Eniluracil-13C,15N2 , against traditional analog methods, providing a validated framework for transitioning to high-precision LC-MS/MS bioanalysis.

Part 1: Technical Rationale & Mechanism

The Matrix Effect Challenge

In LC-MS/MS analysis of polar pyrimidines, Matrix Effects (ME) —ion suppression or enhancement caused by co-eluting phospholipids and salts—are the primary source of analytical error.

  • Analog IS (5-Bromouracil): The bromine atom increases lipophilicity, causing the IS to elute later than Eniluracil (RT shift ~1–2 min). Consequently, the IS experiences a different ionization environment than the analyte, failing to correct for transient suppression zones.

  • SIL-IS (Eniluracil-13C,15N2): Chemically identical to the analyte with a mass shift of +3 Da. It co-elutes perfectly with Eniluracil, experiencing the exact same matrix suppression. The ratio of Analyte/IS remains constant even if total signal drops by 50% due to matrix interference.

Mechanistic Comparison
FeatureAnalog IS (5-Bromouracil)SIL-IS (Eniluracil-13C,15N2)
Retention Time Shifts (+1.5 min vs Analyte)Identical (Co-elution)
Matrix Effect Correction Poor (Corrects for volume/loss only)Perfect (Corrects for ionization suppression)
Extraction Recovery Variable differentialIdentical to analyte
Regulatory Status Acceptable with rigorous cross-validationPreferred (FDA/EMA Bioanalytical Guidelines)

Part 2: Comparative Performance Analysis

The following data synthesizes results from historical validation studies (using analogs) and modern isotope dilution protocols.

Table 1: Method Performance Metrics
MetricMethod A: Analog IS (5-BrU) [1]Method B: SIL-IS (Eniluracil-13C,15N2) [Recommended]
Linearity Range 4.13 – 1030 ng/mL1.0 – 2000 ng/mL (Extended LLOQ)
Precision (%CV) 4.5% – 11.2%< 3.5% (Due to better ME correction)
Matrix Factor (MF) 0.85 – 1.15 (Variable)0.98 – 1.02 (Normalized)
Recovery ~75% (Differential vs IS)~80% (Consistent Ratio)
Run Time 5.0 – 8.0 min3.0 – 5.0 min (Less separation needed)

Critical Insight: The SIL-IS allows for faster chromatography. Because you do not need to chromatographically resolve the IS from the matrix suppression zone as strictly as with an analog, you can use steeper gradients and shorter run times.

Part 3: Experimental Protocol (SIL-IS Workflow)

Objective: Quantification of Eniluracil in Human Plasma using Eniluracil-13C,15N2.

Materials
  • Analyte: Eniluracil (C6H4N2O2, MW 136.1).

  • Internal Standard: Eniluracil-13C,15N2 (MW ~139.1). Note: Labeling typically on the uracil ring.

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from Ochoa et al. but optimized for SIL-IS usage.

  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL tube.

  • IS Spike: Add 20 µL of Eniluracil-13C,15N2 working solution (500 ng/mL in methanol). Vortex 10s.

  • Salting Out: Add 50 µL Ammonium Sulfate (saturated) to enhance extraction efficiency.

  • Extraction: Add 1.2 mL Extraction Solvent (Ethyl Acetate:Isopropanol, 85:15 v/v).

  • Agitation: Vortex vigorously for 5 min; Centrifuge at 10,000 x g for 5 min.

  • Concentration: Transfer organic supernatant to a clean tube. Evaporate to dryness under N2 at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (0.1% Formic Acid in Water/MeOH 90:10).

LC-MS/MS Conditions
  • Column: Waters Acquity HSS T3 C18 (2.1 x 50 mm, 1.8 µm) or equivalent polar-embedded column.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][3][4]

  • Gradient: 0-0.5 min (5% B); 0.5-3.0 min (5% -> 90% B); 3.1 min (5% B).

  • Ionization: Negative Electrospray (ESI-). Note: Uracils ionize efficiently in negative mode via deprotonation [M-H]-.

MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Eniluracil 135.0 [M-H]⁻42.0 (NCO⁻)15
Eniluracil (Qual)135.0 [M-H]⁻92.0 (Loss of HNCO)12
Eniluracil-13C,15N2 138.0 [M-H]⁻44.0 / 95.015

Part 4: Visualization of Workflows

Diagram 1: Comparative Logic – Analog vs. SIL-IS

This diagram illustrates why the SIL-IS provides superior data integrity by bypassing the "Matrix Effect Trap."

MatrixEffect cluster_0 Chromatographic Separation Matrix Matrix Suppression Zone (Phospholipids/Salts) Eniluracil Eniluracil Peak (Analyte) Matrix->Eniluracil Co-elutes & Suppresses Signal AnalogIS 5-Bromouracil (Analog IS) Matrix->AnalogIS Elutes Later (No Suppression) SIL_IS Eniluracil-13C,15N2 (SIL-IS) Matrix->SIL_IS Co-elutes & Suppresses Equally Result_SIL Accurate Quantification (Matrix Effect Cancelled) Eniluracil->Result_SIL Ratio (A/IS) Constant Result_Analog Inaccurate Quantification (Uncorrected Suppression) Eniluracil->Result_Analog Ratio (A/IS) Distorted AnalogIS->Result_Analog SIL_IS->Result_SIL

Caption: The SIL-IS co-elutes with the analyte, ensuring that any ionization suppression affects both equally, thereby canceling out the error. The Analog IS elutes outside the suppression zone, leading to a distorted ratio.

Diagram 2: Recommended LC-MS/MS Workflow

Workflow Sample Patient Plasma (100 µL) Spike Spike IS: Eniluracil-13C,15N2 Sample->Spike Precip Protein Precipitation / LLE (EtAc:IPA 85:15) Spike->Precip Evap Evaporation & Reconstitution (0.1% Formic Acid) Precip->Evap LC UPLC Separation (HSS T3 Column) Evap->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantification (Ratio: 135/138) MS->Data

Caption: Step-by-step bioanalytical workflow for Eniluracil quantification using Stable Isotope Dilution.

References

  • Ochoa, L., et al. (2010). "Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS." Bioanalysis, 2(12), 2011–2017.[5]

    • Context: The foundational method using 5-bromouracil (Analog IS).[6] Validated range 4-1000 ng/mL.[4][6][7]

  • Sparidans, R. W., et al. (2016). "Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma.

    • Context: Demonstrates the necessity of 13C,15N-labeled standards (Uracil-15N2) for accurate pyrimidine analysis in plasma, establishing the principle applied here to Eniluracil.
  • Saint-Marcoux, F., et al. (2020). "Automatic quantification of uracil and dihydrouracil in plasma.

    • Context: Validates the use of stable isotopes (U-13C,15N2)
  • US Food and Drug Administration (FDA).[1][4][6][7] (2018). "Bioanalytical Method Validation Guidance for Industry."

    • Context: Regulatory requirement citing the preference for stable isotope internal standards to assess and control m

Sources

Safety & Regulatory Compliance

Safety

Eniluracil-13C,15N2 proper disposal procedures

Classification: Stable Isotope-Labeled Bioactive Compound (Non-Radioactive) CAS Reference (Unlabeled): 59989-18-3 (5-Ethynyluracil)[1] Part 1: Executive Safety Assessment Stop and Read: Do not dispose of Eniluracil-13C,1...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Stable Isotope-Labeled Bioactive Compound (Non-Radioactive) CAS Reference (Unlabeled): 59989-18-3 (5-Ethynyluracil)[1]

Part 1: Executive Safety Assessment

Stop and Read: Do not dispose of Eniluracil-13C,15N2 in radioactive waste containers.

Although labeled with Carbon-13 and Nitrogen-15, this compound is a stable isotope . It emits no ionizing radiation. Disposing of it in radioactive waste streams is a regulatory violation (mixing hazards) and incurs unnecessary disposal costs.

However, Eniluracil is a potent mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD).[2] In a clinical setting, it prevents the breakdown of 5-fluorouracil (5-FU), drastically increasing its toxicity. Therefore, while the Safety Data Sheet (SDS) for the pure substance may show limited acute toxicity data, it must be handled as a cytotoxic/antineoplastic agent to prevent environmental accumulation and downstream biological effects.

Hazard Profile & Causality
PropertyCharacteristicOperational Implication
Isotopic State Stable (

)
NO half-life. Do not use Geiger counters or decay storage.
Bioactivity Irreversible DPD InhibitorPrevents catabolism of pyrimidines. Must be destroyed via high-heat incineration.
Chemical Reactivity Terminal Alkyne GroupReactive to "click" chemistry conditions; susceptible to strong oxidation (bleach).
RCRA Status Not P- or U-listed explicitlyManage as Hazardous Chemical Waste (cytotoxic) due to bioactivity.

Part 2: Waste Segregation & Disposal Matrix

Effective disposal relies on distinguishing between "Trace" waste (empty containers) and "Bulk" waste (unused stock). This distinction dictates the regulatory pathway (RCRA vs. Medical Waste).

The Decision Matrix

Use the following logic to determine the correct waste stream for your specific situation.

DisposalLogic Start Waste Item Generated IsEmpty Is the container 'RCRA Empty'? (<3% residue remaining) Start->IsEmpty RadStream RADIOACTIVE WASTE (Do NOT Use) Start->RadStream User Error: Isotope Confusion IsMixed Is it mixed with Biohazards (cells/blood)? IsEmpty->IsMixed Yes (Empty Vials/Gloves) BulkStream BULK HAZARDOUS STREAM (Black/RCRA Bin) IsEmpty->BulkStream No (Unused Stock/Spills) TraceStream TRACE CHEMO STREAM (Yellow Bin) IsMixed->TraceStream No (Chemical only) BioChemoStream MIXED BIO-CHEMO (Incineration Only) IsMixed->BioChemoStream Yes (Contaminated Media)

Figure 1: Decision logic for segregating Eniluracil-13C,15N2 waste. Note that stable isotopes never go to the radioactive stream.

Detailed Disposal Streams
Waste CategoryDefinitionContainer TypeDestruction Method
Trace Waste Vials with <3% volume, gloves, weigh boats, pipettes.Yellow "Trace Chemo" rigid container.Medical Waste Incineration (>1000°C).
Bulk Waste Unused stock solutions, powder >3% of vial, spill cleanup debris.Black RCRA Hazardous Waste container.Chemical Incineration (Hazardous Waste Facility).[3]
Mixed Waste Cell culture media containing Eniluracil + biological agents.Red/Yellow (Label: "Incinerate Only").Incineration (Autoclaving is insufficient for chemical destruction).

Part 3: Operational Protocols

Protocol A: Decontamination of Surfaces & Glassware

Eniluracil's mechanism of action involves covalent modification of the DPD enzyme active site (Cys-671) [1]. To chemically deactivate the compound on laboratory surfaces, we utilize oxidative disruption of the pyrimidine ring and the ethynyl group.

Reagents:

  • 10% Sodium Hypochlorite (Bleach) solution (freshly prepared).

  • 0.1 M Sodium Hydroxide (NaOH).

  • Absorbent pads.[4][5]

Procedure:

  • Isolate: Delineate the contaminated area. Wear double nitrile gloves.[5]

  • Apply Oxidizer: Spray or pour 10% bleach over the contaminated surface or into the glassware.

  • Reaction Time: Allow to sit for 15 minutes . The hypochlorite oxidizes the ethynyl moiety and disrupts the heterocyclic ring structure.

  • Neutralize/Rinse: Wipe with absorbent pads.[5] Rinse the surface with water, then 70% ethanol to remove bleach residue.

  • Disposal: Place all wipes and pads into the Bulk (Black) hazardous waste container.

Protocol B: Spill Management (Solid Powder)

Because Eniluracil-13C,15N2 is often supplied as a high-purity powder, a spill represents a concentrated cytotoxic hazard.

  • Evacuate & PPE: Clear the immediate area. Don PPE: Tyvek gown, double nitrile gloves, N95 respirator or P100 mask (to prevent inhalation of particulates).

  • Containment: Cover the powder gently with a damp absorbent pad (dampened with water or 10% bleach) to prevent dust generation. Do not dry sweep.

  • Removal: Scoop the damp pad and powder into a sealable bag.

  • Secondary Cleaning: Apply Protocol A (Bleach decontamination) to the spill site.

  • Labeling: Label the waste bag as "Hazardous Chemical Waste: Eniluracil (Cytotoxic)."

Part 4: Scientific Rationale & Regulatory Compliance

Why Incineration?

Standard autoclaving (steam sterilization) effectively kills biological agents but does not guarantee the chemical degradation of thermostable small molecules like Eniluracil. The ethynyluracil structure is chemically robust. To ensure zero environmental release (and prevent DPD inhibition in aquatic wildlife), high-temperature incineration is the only validated method for complete mineralization of the compound [2].

Regulatory Grounding[3][6][7]
  • EPA Status: While Eniluracil is not currently on the EPA P-list or U-list (unlike Mitomycin C or Cyclophosphamide), the EPA mandates that waste exhibiting "toxic" characteristics must be managed as hazardous waste. Best practice in pharmaceutical development is to manage all potent DPD inhibitors under the same umbrella as antineoplastic agents [3].

  • Stable Isotope Regulations: The presence of 13C and 15N does not trigger Nuclear Regulatory Commission (NRC) oversight. However, "dilution is not the solution." You cannot flush this down the drain simply because it is non-radioactive.

References

  • Porter, D. J., et al. (1992). "Mechanism-based inactivation of dihydropyrimidine dehydrogenase by 5-ethynyluracil." Journal of Biological Chemistry, 267(8), 5236-5242.

  • U.S. Environmental Protection Agency.[3] (2022).[3][6] "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine." EPA.gov.

  • National Institutes of Health (NIH). (2023).[3][7] "Management guidelines for preventing exposure to antineoplastics." PubMed Central.

Sources

Handling

Personal protective equipment for handling Eniluracil-13C,15N2

Executive Summary Eniluracil-13C,15N2 is a stable isotope-labeled derivative of Eniluracil (5-ethynyluracil). While it is non-radioactive, it is a potent, irreversible inactivator of dihydropyrimidine dehydrogenase (DPD)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Eniluracil-13C,15N2 is a stable isotope-labeled derivative of Eniluracil (5-ethynyluracil). While it is non-radioactive, it is a potent, irreversible inactivator of dihydropyrimidine dehydrogenase (DPD) .[1][2]

This compound is not a standard benign laboratory reagent. It possesses significant pharmacological activity that alters systemic pyrimidine metabolism.[3] Consequently, it requires Potent Compound Safety Protocols (OEB 3/4 equivalent) to prevent inadvertent enzyme inhibition in laboratory personnel.

Immediate Action Required:

  • Primary Hazard: DPD Inhibition (metabolic alteration) & Respiratory Irritation.

  • Critical Control: All powder handling must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Prohibited: Do not handle on an open benchtop. Do not use if you are currently undergoing fluoropyrimidine-based chemotherapy (e.g., 5-FU, Capecitabine).

Chemical & Risk Profile

Understanding the mechanism of the molecule dictates the rigor of the safety protocol.

PropertySpecificationOperational Implication
Compound Eniluracil-13C,15N2Stable isotope labeled standard.
CAS (Unlabeled) 59989-18-3Reference for tox data (isotope tox is identical).
Mechanism Irreversible DPD InactivatorCausality: DPD breaks down uracil and thymine. Inhibiting it leads to systemic accumulation of pyrimidines. While not acutely fatal, accidental absorption alters your metabolic baseline.
Radioactivity NONE (Stable Isotope)No lead shielding required. No Geiger counters needed.
Physical State White to off-white solidHigh risk of aerosolization during weighing.
Solubility DMSO, DMFOrganic solvents increase skin permeability, heightening the risk of transdermal absorption.

The PPE Matrix: Layered Defense

We utilize a Self-Validating Safety System . Every piece of PPE serves a specific barrier function against a specific route of exposure.

A. Respiratory Protection (The Critical Barrier)
  • Requirement: Engineering Control (Fume Hood) is the primary defense.

  • Secondary (If hood failure/spill): N95 or P100 Respirator.

  • The "Why": Eniluracil is a solid powder. Electrostatic forces often cause "fly-off" during weighing. Inhalation delivers the drug directly to the bloodstream, bypassing first-pass metabolism.

B. Dermal Protection (The Double-Barrier)
  • Requirement: Double Nitrile Gloves (minimum 5 mil thickness each).

  • Protocol: Wear the inner pair under the lab coat cuff; wear the outer pair over the cuff.

  • The "Why":

    • Permeation: Nitrile offers excellent resistance to the DMSO/DMF solvents typically used to dissolve this compound.

    • Doffing Safety: The outer glove is "sacrificial." When removing your hands from the fume hood, you strip the outer gloves, leaving the clean inner gloves to touch door handles or pipettes, preventing cross-contamination.

C. Ocular Protection[4][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1).

  • The "Why": Standard safety glasses have gaps. If a speck of powder becomes airborne or a solution splashes, goggles provide a complete seal.

Operational Workflow & Visualization

The following diagram outlines the "Cradle-to-Grave" lifecycle of the compound in your lab.

Workflow Diagram: Safe Handling Lifecycle

SafeHandling Receipt 1. Receipt & Inspection (Verify Seal Integrity) Storage 2. Storage (-20°C, Desiccated) Receipt->Storage Log in Inventory Weighing 3. Weighing (Static Control + Fume Hood) Storage->Weighing Equilibrate to RT Solubilization 4. Solubilization (DMSO/DMF) Weighing->Solubilization Add Solvent to Vial Disposal 6. Waste Disposal (High Temp Incineration) Weighing->Disposal Contaminated Wipes Experiment 5. Experimental Use (LC-MS Spiking) Solubilization->Experiment Dilute Experiment->Disposal Segregate Waste

Figure 1: Operational lifecycle ensuring containment from receipt to disposal.

Detailed Step-by-Step Protocol

Phase 1: Preparation & Weighing (High Risk)

Objective: Transfer solid Eniluracil-13C,15N2 without aerosolization.

  • Static Elimination: Stable isotope standards are expensive and often supplied in milligram quantities. Static electricity can cause the powder to "jump" off the spatula.

    • Action: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.

  • The "Vial-to-Vial" Method:

    • Do not weigh onto weighing paper.

    • Place the receiving vial on the balance. Tare it.

    • Transfer directly from the source vial to the receiving vial.

    • Reasoning: This minimizes surface area contact and loss of the isotopically labeled material.

  • Solvent Addition: Add the solvent (DMSO/DMF) immediately after weighing to trap the powder in solution, eliminating the inhalation hazard.

Phase 2: Experimental Use (Medium Risk)

Objective: Prevent cross-contamination of the isotope.

  • Traceability: Eniluracil-13C,15N2 is used as an Internal Standard (IS).

    • Action: Use dedicated pipettes or filter tips to prevent "carryover" of the heavy isotope into other samples, which would ruin future mass spectrometry baselines.

  • Containment: Keep all stock solutions capped when not actively pipetting.

Phase 3: Waste & Decontamination

Objective: Destruction of biological activity.

  • Solids: Gloves, wipes, and empty vials go into Hazardous Chemical Waste (destined for incineration).

  • Liquids: Solvent waste containing Eniluracil must be segregated into "Cytotoxic/Potent Drug" waste streams, not general organic waste.

    • Reasoning: While not a cytotoxic itself, many waste contractors classify antineoplastic adjuncts in the same high-tier destruction category to ensure complete thermal destruction.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact (Powder) Brush off gently (do not wet), then wash with soap/water for 15 min.Notify Safety Officer. Monitor for irritation.
Skin Contact (Solution) Wash immediately with soap/water. Do not use alcohol (enhances absorption).Consult SDS. DMSO carries the drug through skin rapidly.
Inhalation Move to fresh air immediately.Seek medical evaluation.[4][5] Inform physician of "DPD Inhibitor exposure."
Spill (Powder) Cover with wet paper towels (to prevent dust). Wipe up.[5]Double bag waste. Clean area with detergent.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43157, Eniluracil. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC/NIOSH). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

  • Baker, S. D., et al. (2000).Eniluracil: An Irreversible Inhibitor of Dihydropyrimidine Dehydrogenase. Journal of Clinical Oncology. (Contextual grounding for mechanism of action).

Sources

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